SBC-115076
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYIXKBHQQSREP-ORIPQNMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: ENPP1 as an Innate Immune Checkpoint
An In-depth Technical Guide on the Core Mechanism of Action of ENPP1 Inhibition for Immuno-oncology
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the mechanism of action for small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of the innate immune system. The inhibition of ENPP1 is a promising therapeutic strategy in immuno-oncology, aimed at augmenting anti-tumor immune responses.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that acts as a critical innate immune checkpoint.[1][2] Its primary role in the tumor microenvironment is to suppress anti-tumor immunity through two key mechanisms: the degradation of the cyclic dinucleotide 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), and the production of adenosine (B11128).[2][3]
-
cGAMP Hydrolysis : ENPP1 is the dominant hydrolase of extracellular cGAMP, a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][4] By degrading cGAMP, ENPP1 effectively dampens STING-mediated anti-tumor immunity.[2][5]
-
Adenosine Production : ENPP1 hydrolyzes ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[3]
Elevated ENPP1 expression has been correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][6] Small molecule inhibitors of ENPP1 are designed to block its enzymatic activity, thereby restoring STING signaling and reducing immunosuppressive adenosine in the tumor microenvironment.[3][7]
Core Mechanism of Action: Reinstating STING Pathway Activation
The central mechanism of action of ENPP1 inhibitors is the potentiation of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.[5]
The inhibition of ENPP1 leads to the accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells within the tumor microenvironment, such as dendritic cells.[3] This triggers a cascade of downstream signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines.[2][8] This process can convert an immunologically "cold" tumor into a "hot" tumor, rendering it more susceptible to immune-mediated killing.[3]
Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Quantitative Data for a Representative ENPP1 Inhibitor
The following tables summarize key quantitative data for a representative small molecule ENPP1 inhibitor, illustrating its potency and cellular activity.
| Parameter | Value | Assay |
| Biochemical IC50 | <100 nM | In vitro enzymatic inhibition assay |
| Cellular EC50 | 250 nM | STING activation reporter assay |
| Selectivity | >100-fold vs. other ENPP family members | In vitro enzymatic inhibition assays |
| Animal Model | Dose | Route | Effect |
| Syngeneic Mouse Tumor Model | 50 mg/kg | Oral | Significant tumor growth inhibition |
| Syngeneic Mouse Tumor Model | 50 mg/kg | Oral | Increased intratumoral T-cell infiltration |
Experimental Protocols
ENPP1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.
Methodology:
-
Recombinant human ENPP1 is incubated with the test compound at various concentrations.
-
A fluorogenic substrate of ENPP1 is added to initiate the enzymatic reaction.
-
The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular STING Activation Reporter Assay
Objective: To measure the half-maximal effective concentration (EC50) of an ENPP1 inhibitor for STING pathway activation in a cellular context.
Methodology:
-
A reporter cell line expressing a luciferase gene under the control of an interferon-stimulated response element (ISRE) is used.
-
Cells are treated with a fixed concentration of cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
EC50 values are calculated from the dose-response curve of luciferase activity versus inhibitor concentration.
Conclusion
The inhibition of ENPP1 represents a novel and promising strategy in cancer immunotherapy. By preventing the degradation of cGAMP, ENPP1 inhibitors can unleash the power of the STING pathway, leading to a robust anti-tumor immune response. The preclinical data for representative ENPP1 inhibitors demonstrate their potential to be effective as monotherapy and in combination with other immunotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. pnas.org [pnas.org]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. juniperpublishers.com [juniperpublishers.com]
An In-Depth Technical Guide to SBC-115076: A Novel Small-Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBC-115076 is a potent, orally bioavailable small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound enhances LDLR recycling, leading to increased clearance of LDL-cholesterol (LDL-C) from circulation. Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol levels and mitigating atherosclerosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a direct inhibitor of the PCSK9 protein.[1][2][3] Normally, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.[3] this compound disrupts this protein-protein interaction, preventing PCSK9 from binding to the LDLR.[3] This allows the LDLR to recycle back to the cell surface, increasing the liver's capacity to remove LDL-C from the bloodstream.[3]
Signaling Pathways
The primary signaling pathway affected by this compound is the PCSK9/LDLR pathway, which plays a crucial role in cholesterol homeostasis. Beyond this, inhibition of PCSK9 by agents like this compound has been shown to have pleiotropic effects, including the modulation of inflammatory and atherosclerotic pathways.
References
- 1. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
SBC-115076 as a PCSK9 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, primarily through its role in mediating the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing cardiovascular disease risk. SBC-115076 is a potent, small-molecule inhibitor of PCSK9 that disrupts the interaction between PCSK9 and the LDLR. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
This compound functions as an antagonist of the protein-protein interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[1] By binding to PCSK9, this compound sterically hinders the formation of the PCSK9-LDLR complex. This inhibition prevents the subsequent PCSK9-mediated trafficking of the LDLR to the lysosome for degradation. Consequently, a greater number of LDLRs are recycled to the hepatocyte surface, leading to increased clearance of circulating LDL-C.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound
Caption: PCSK9 pathway and this compound inhibition.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| PCSK9 Activity Assay | IC50 | ~30 nM | - | [1] |
| Cellular LDL Uptake Assay | Activity | Increased DiI-LDL uptake | HepG2 | [2] |
| Molecular Docking | Binding Energy | -10.0054 kcal/mol | - | |
| Molecular Docking | pKi | 5.83 | - |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Treatment Duration | Key Findings | Reference |
| High-Fat Diet-Fed Mice | 8 mg/kg | - | - | 32% reduction in cholesterol levels. | [2] |
| High-Fat Diet-Fed Female Wistar Rats | 4 mg/kg | Subcutaneous, daily | 3 weeks | Reduced obesity, dyslipidemia, and improved insulin (B600854) sensitivity.[3] | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Competitive Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of the LDLR's EGF-A domain to PCSK9.[4]
Materials:
-
Recombinant human PCSK9 with a 6xHis-tag
-
Recombinant GST-tagged EGF-A domain of LDLR
-
Ni-NTA Magnetic Beads
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., PBS with imidazole)
-
Western blot reagents (primary antibodies for 6xHis and GST, HRP-conjugated secondary antibodies, chemiluminescence substrate)
Protocol:
-
PCSK9 Immobilization: Incubate Ni-NTA magnetic beads with 6xHis-tagged PCSK9 in PBS for 1 hour at room temperature with gentle rotation to allow for immobilization.
-
Washing: Wash the PCSK9-coated beads three times with wash buffer to remove unbound PCSK9.
-
Competitive Binding: In separate tubes, mix the PCSK9-coated beads with a fixed concentration of GST-EGF-A (e.g., 2.4 µg/µL of beads) and varying concentrations of this compound (e.g., 5, 15, and 50 nM).[5] A control group without this compound should be included.
-
Incubation: Incubate the mixtures for 2 hours at room temperature with gentle rotation to allow for competitive binding.[4]
-
Washing: Wash the beads three times with wash buffer to remove unbound proteins and inhibitor.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the 6xHis-tag (to detect PCSK9) and the GST-tag (to detect bound EGF-A).
-
Data Analysis: Quantify the band intensities for both PCSK9 and EGF-A. The ratio of GST/His is calculated to determine the extent of EGF-A binding. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of the PCSK9-LDLR interaction.[4]
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive binding assay.
Cellular LDL Uptake Assay
This assay measures the ability of this compound to enhance the uptake of LDL in a hepatocyte cell line.[1]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound (dissolved in DMSO)
-
Recombinant human PCSK9
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Serum Starvation: Replace the growth medium with a medium containing LPDS to upregulate LDLR expression. Incubate for 18-24 hours.
-
Compound and PCSK9 Treatment: Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL) for a specified period (e.g., 24 hours).[2]
-
LDL-C Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
Data Analysis: Calculate the percentage of LDL uptake for each concentration of this compound relative to controls (vehicle-treated and PCSK9-only treated cells).
In Vivo Efficacy in a Hypercholesterolemic Mouse Model
This protocol outlines a general procedure for evaluating the cholesterol-lowering efficacy of this compound in a relevant mouse model.[1]
Animal Model:
-
ApoE*3-Leiden.CETP mice or other suitable hypercholesterolemic models.[1] Mice are typically fed a high-fat or Western-type diet to induce hypercholesterolemia.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) for oral gavage)[1]
-
Standard and high-fat diet
-
Blood collection supplies
-
Cholesterol quantification kit
Protocol:
-
Acclimatization and Diet Induction: Acclimatize the mice to the housing conditions and induce hypercholesterolemia by feeding a high-fat diet.
-
Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control and this compound). Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage or subcutaneous injection) for the duration of the study (e.g., 4-8 weeks).[1]
-
Monitoring: Monitor the animals for any signs of toxicity and record body weight regularly.
-
Blood Sampling: Collect blood samples at specified time points (e.g., weekly) to monitor changes in plasma lipid profiles.
-
Lipid Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples using a cholesterol quantification kit.
-
Terminal Procedures: At the end of the study, collect a final blood sample and harvest tissues (e.g., liver) for further analysis, such as LDLR protein expression by Western blot.[1]
Conclusion
This compound is a potent small-molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and in vivo efficacy in reducing cholesterol levels. The experimental protocols detailed in this guide provide a framework for the preclinical characterization of this compound and other novel PCSK9 inhibitors. Continued research and development of orally bioavailable small-molecule PCSK9 inhibitors like this compound hold significant promise for the management of hypercholesterolemia and the prevention of cardiovascular disease.
References
The Role of SBC-115076 in LDL Receptor Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation. Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for managing hypercholesterolemia. SBC-115076 is a small molecule inhibitor of the PCSK9-LDLR interaction. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of the PCSK9-LDLR Interaction
This compound exerts its effect by directly interfering with the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR[1]. This inhibitory action disrupts the formation of the PCSK9-LDLR complex, preventing the subsequent PCSK9-mediated internalization and lysosomal degradation of the LDLR. By preserving the LDLR population on the hepatocyte cell surface, this compound enhances the receptor's ability to be recycled back to the plasma membrane. The increased cell surface expression of LDLR leads to a more efficient uptake and clearance of circulating LDL-C, ultimately resulting in lower plasma LDL-C levels. In vitro studies have demonstrated that this compound inhibits PCSK9-mediated LDLR degradation in a concentration-dependent manner[1].
Signaling Pathway
Quantitative Data
The following tables summarize the available preclinical data on the efficacy of this compound in modulating LDLR metabolism and cholesterol levels.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration(s) | Outcome | Reference |
| HepG2 | PCSK9-mediated LDLR Degradation | 0, 0.5, 1.5, 5.0 µM | Concentration-dependent inhibition of LDLR degradation. | [1] |
| HepG2 | PCSK9/LDLR Interaction | 5, 15, 50 nM | Verification of inhibitory effect on the PCSK9/LDLR interaction. | |
| HEK293T | LDLR Degradation | Submicromolar | Blockade of PCSK9-induced LDLR degradation. | [2] |
| HepG2 | Fluorescent Dil-LDL Uptake | Not specified | Increased uptake of Dil-LDL. | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
| Mice | High-Fat Diet | 8 mg/kg | Not specified | 32% reduction in total cholesterol levels. | [3] |
| Female Wistar Rats | High-Fat Diet | 4 mg/kg (s.c., daily) | 3 weeks | Reduction in obesity and dyslipidemia; improved insulin (B600854) sensitivity. | [4] |
| ApoE-/- Mice | Methionine Diet | Not specified | Not specified | Reduced atherosclerotic lesion area and lipid accumulation; decreased plasma Hcy and lipid profiles. | [5] |
Experimental Protocols
In Vitro PCSK9-Mediated LDLR Degradation Assay in HepG2 Cells
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on PCSK9-mediated LDLR degradation[1].
Objective: To determine the concentration-dependent effect of this compound on preventing PCSK9-mediated degradation of the LDLR in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant human PCSK9
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Compound and PCSK9 Preparation: Prepare stock solutions of this compound in DMSO. Prepare working solutions of this compound and recombinant human PCSK9 in serum-free DMEM.
-
Treatment:
-
Wash the cells once with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.5, 5.0 µM) in serum-free DMEM for 1 hour.
-
Add recombinant human PCSK9 to the wells (a final concentration known to induce LDLR degradation, e.g., 10 µg/mL) and incubate for an additional 4-6 hours. Include a control group with cells treated with neither this compound nor PCSK9, and a group treated with only PCSK9.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the loading control.
Experimental Workflow
In Vivo Efficacy Study in a High-Fat Diet-Induced Hypercholesterolemic Mouse Model
This protocol is a generalized representation based on common practices for evaluating cholesterol-lowering agents in rodent models[3].
Objective: To assess the in vivo efficacy of this compound in reducing plasma cholesterol levels in a diet-induced model of hypercholesterolemia.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Standard chow diet
-
High-fat diet (HFD)
-
This compound
-
Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline[4])
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Centrifuge
-
Plasma cholesterol quantification kit
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week, with ad libitum access to standard chow and water.
-
Induction of Hypercholesterolemia:
-
Divide mice into a control group (remaining on standard chow) and an experimental group to be fed an HFD.
-
Feed the experimental group the HFD for a period sufficient to induce a significant increase in plasma cholesterol levels (e.g., 8-12 weeks).
-
-
Grouping and Dosing:
-
After the induction period, randomly assign the HFD-fed mice to a vehicle control group and one or more this compound treatment groups (e.g., 8 mg/kg).
-
Administer this compound or vehicle to the respective groups daily via the chosen route (e.g., subcutaneous injection or oral gavage) for the specified duration (e.g., 3 weeks).
-
-
Blood Collection:
-
Collect baseline blood samples before the start of treatment.
-
Collect blood samples at specified time points during the study and at the termination of the study.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure total cholesterol and/or LDL-C levels in the plasma using a commercial quantification kit.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for cholesterol levels in each group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the cholesterol levels between the vehicle-treated and this compound-treated groups.
-
Experimental Workflow
Conclusion
This compound is a small molecule inhibitor that effectively targets the PCSK9-LDLR interaction, a clinically validated pathway for cholesterol reduction. Preclinical data demonstrate its ability to prevent PCSK9-mediated LDLR degradation in vitro and lower cholesterol levels in vivo. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel small molecule inhibitors of PCSK9. Further research is warranted to fully elucidate the therapeutic potential of this compound in the management of hypercholesterolemia and associated cardiovascular diseases.
References
- 1. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to SBC-115076: A Novel Small Molecule PCSK9 Antagonist for Cholesterol Homeostasis Regulation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for managing hypercholesterolemia. SBC-115076 is a potent, small molecule extracellular antagonist of PCSK9.[1][2][3] By binding directly to circulating PCSK9, this compound prevents the PCSK9-LDLR interaction, thereby increasing LDLR availability on the hepatocyte surface and enhancing the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1] This guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound's role in cholesterol homeostasis.
Mechanism of Action of this compound
The primary mechanism of this compound involves the direct inhibition of the PCSK9 protein.[1][2] In normal physiological processes, PCSK9 is secreted from the liver and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event targets the receptor for lysosomal degradation, which reduces the number of available LDLRs to clear circulating LDL-C.[4]
This compound acts as an extracellular antagonist by intercepting circulating PCSK9.[1] This prevents PCSK9 from binding to the LDLR. Consequently, the LDLR is spared from degradation and can be recycled back to the cell surface, leading to a sustained increase in the population of functional receptors and a corresponding decrease in plasma LDL-C levels.[1]
References
The Therapeutic Potential of SBC-115076: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Small Molecule PCSK9 Inhibitor for the Treatment of Hypercholesterolemia
This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols to facilitate further investigation and development of this promising therapeutic candidate.
Core Mechanism of Action: Targeting the PCSK9-LDLR Axis
This compound is a potent, extracellular antagonist of PCSK9.[1] Its primary mechanism of action involves binding to circulating PCSK9, thereby preventing its interaction with the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[1] By inhibiting this interaction, this compound effectively prevents PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs available to recycle to the cell surface, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][2] This targeted action on the PCSK9/LDLR pathway ultimately results in a significant reduction of plasma LDL and total cholesterol levels.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy in preclinical models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PCSK9 Activity) | ~30 nM | In vitro assays | [1] |
| Effect on LDL Uptake | Dose-dependent increase | HepG2 cells | [3][4] |
| Effect on LDLR Expression | Increased expression | In vitro | [3] |
| PCSK9-mediated LDLR Degradation | Inhibition in a concentration-dependent manner | HepG2 cells |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference |
| High-Fat Diet-Fed Mice | 8 mg/kg | 32% reduction in cholesterol levels. | [4] |
| Hypercholesterolemic Mouse Models | Oral or systemic administration | Up to 50% reduction in plasma total and LDL-cholesterol over 1-2 weeks. No effect on HDL-cholesterol. | [1] |
| High-Fat Diet-Fed Rats | 4 mg/kg; s.c.; daily for 3 weeks | Reduced body weight, visceral fat, and cholesterol levels. Improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in weight loss and cholesterol reduction. | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and similar small molecule PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Inhibition Assay
This biochemical assay is crucial for determining the direct inhibitory effect of a compound on the PCSK9-LDLR interaction.
Methodology:
-
Plate Coating: A 96-well high-binding microplate is coated with the recombinant human LDLR extracellular domain.
-
Pre-incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) at room temperature to allow for binding.
-
Binding Reaction: The PCSK9/inhibitor mixture is then transferred to the LDLR-coated plate and incubated to allow for the binding of unbound PCSK9 to the immobilized LDLR.
-
Detection: After washing away unbound proteins, a horseradish peroxidase (HRP)-conjugated antibody that specifically detects the tagged PCSK9 is added.
-
Signal Generation and Reading: A colorimetric substrate for HRP (e.g., TMB) is added, and the reaction is stopped. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular LDL Uptake Assay
This cell-based functional assay assesses the ability of this compound to enhance the uptake of LDL in a biologically relevant context.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
LDL Incubation: The culture medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL), and the cells are incubated to allow for LDL uptake.
-
Washing: Cells are washed to remove any unbound fluorescent LDL.
-
Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence plate reader or visualized and quantified using fluorescence microscopy.
-
Data Normalization: The fluorescence signal is often normalized to the total protein content or cell number in each well to account for variations in cell density.
In Vivo Efficacy in Hypercholesterolemic Animal Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound.
Model: High-fat diet-induced hypercholesterolemic mice or rats.
Methodology:
-
Induction of Hypercholesterolemia: Animals are fed a high-fat diet for a specified period to induce elevated plasma cholesterol levels.
-
Drug Administration: this compound is administered to the treatment group (e.g., via oral gavage or subcutaneous injection) at a predetermined dose and frequency. A vehicle control group receives the formulation without the active compound.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Blood Sampling: Blood samples are collected at various time points throughout the study.
-
Lipid Profile Analysis: Plasma is isolated from the blood samples, and total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Data Analysis: The changes in lipid parameters in the treatment group are compared to the vehicle control group to determine the in vivo efficacy of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for the treatment of hypercholesterolemia and associated cardiovascular diseases. Its ability to potently inhibit PCSK9, leading to a significant reduction in LDL-cholesterol in both in vitro and in vivo models, highlights its promise. As a small molecule, this compound offers the potential for oral administration, which would be a significant advantage over the currently available injectable anti-PCSK9 monoclonal antibodies.
Further research should focus on comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments, as well as optimization of its pharmacokinetic profile for clinical development. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation and advancement of this compound as a next-generation therapy for managing dyslipidemia.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Gallic Acid Can Promote Low-Density Lipoprotein Uptake in HepG2 Cells via Increasing Low-Density Lipoprotein Receptor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DiI‐LDL uptake assay [bio-protocol.org]
SBC-115076: A Technical Guide for Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, SBC-115076, as a potential therapeutic agent for hypercholesterolemia. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is an extracellular antagonist of PCSK9.[1][2] By binding to circulating PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to its recycling to the cell surface.[1] The resulting increase in LDLR density enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering total and LDL-cholesterol levels.[1][3]
Caption: Mechanism of Action of this compound
Preclinical Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.
In Vitro Efficacy
| Parameter | Cell Line | Concentration | Result | Reference |
| PCSK9 Activity | - | ~30 nM | IC₅₀ | [1] |
| LDL Uptake | HepG2 | 20 µM | Increased uptake of Fluorescent Dil-LDL | [2] |
| LDLR Degradation | HepG2 | Concentration-dependent | Inhibited PCSK9-mediated LDLR degradation | [4] |
| Membrane LDLR Protein | AML12 | 10 µM | Equivalent increase to a peptide inhibitor (Pep2-8) | [5] |
| Cholesterol Efflux | THP-1 Macrophages | Not Specified | Restored cholesterol efflux via ABCA1 and ABCG1 | [1] |
In Vivo Efficacy
| Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
| Mouse | High-Fat | 8 mg/kg | Not Specified | 32% reduction in cholesterol levels | [2] |
| Mouse | High-Fat | Not Specified | 1-2 weeks | Up to 50% reduction in total and LDL-cholesterol; no effect on HDL-cholesterol | [1] |
| Rat (obese female) | High-Fat | 4 mg/kg (s.c., daily) | 3 weeks | Reduced body weight, visceral fat, and cholesterol; improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in weight loss and cholesterol reduction. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on the available information and may require further optimization.
In Vitro PCSK9/LDLR Interaction Assay
This protocol is based on the methodology described for evaluating inhibitors of the PCSK9/LDLR interaction.[4]
Caption: In Vitro PCSK9/LDLR Interaction Assay Workflow
Methodology:
-
Preparation of PCSK9-Coated Magnetic Beads (PCSK9-MBs): Recombinant PCSK9 is immobilized on magnetic beads as per the manufacturer's instructions.
-
Competitive Binding Incubation:
-
Aliquots of 100 μL of PCSK9-MBs are mixed with varying concentrations of this compound (e.g., 5, 15, and 50 μM) and a constant concentration of GST-EGF-A (a fragment of LDLR containing the binding site for PCSK9).[4]
-
The total volume is brought to 1 mL with a suitable buffer (e.g., PBS, 75 mM, pH 7.4).
-
The mixture is incubated with rotation to allow for competitive binding.
-
-
Washing: The beads are washed with PBS to remove unbound components.
-
Elution: The PCSK9 and any bound proteins are eluted from the magnetic beads using an imidazole solution.
-
Western Blot Analysis:
-
The eluate is subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against the His-tag (on PCSK9) and the GST-tag (on EGF-A).
-
The resulting bands are visualized and quantified.
-
-
Data Analysis: The ratio of GST to His signal is calculated. A decrease in this ratio in the presence of this compound indicates inhibition of the PCSK9/LDLR interaction.
Cellular LDL Uptake Assay
This protocol is based on the described use of fluorescently labeled LDL in HepG2 cells.[2]
Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with this compound at the desired concentration (e.g., 20 µM) for 24 hours.[2] A vehicle control (e.g., DMSO) is also included.
-
Fluorescent LDL Incubation: After the treatment period, the media is replaced with media containing fluorescently labeled LDL (e.g., Dil-LDL), and the cells are incubated for a specified time.
-
Washing: Cells are washed to remove extracellular fluorescent LDL.
-
Quantification: The uptake of fluorescent LDL is quantified using a fluorescence plate reader or visualized and quantified by fluorescence microscopy. An increase in fluorescence intensity in this compound-treated cells compared to control indicates enhanced LDL uptake.
In Vivo Hypercholesterolemia Model
This protocol is based on studies conducted in high-fat diet-fed rats.[6]
Caption: In Vivo Hypercholesterolemia Model Workflow
Methodology:
-
Animal Model: Female rats are fed a high-fat diet (HFD) to induce obesity, dyslipidemia, and insulin resistance.
-
Treatment Groups: The animals are divided into groups, including a vehicle control, an this compound treatment group, and potentially a positive control group (e.g., atorvastatin).
-
Dosing: this compound is administered daily via subcutaneous injection at a dose of 4 mg/kg for a period of 3 weeks.[6]
-
Monitoring and Sample Collection: Throughout the study, parameters such as body weight and food intake are monitored. At the end of the treatment period, blood and tissue samples (e.g., liver, visceral fat, muscle) are collected.
-
Biochemical Analysis: Plasma samples are analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides. Tissues can be analyzed for markers of insulin sensitivity and mitochondrial oxidative stress.
Clinical Development Status
As of the current literature review, there is no publicly available information on clinical trials specifically for this compound. The research on this compound appears to be in the preclinical stage. Other small molecule oral PCSK9 inhibitors, such as MK-0616 and AZD0780, are currently in clinical development, highlighting the therapeutic potential of this class of drugs.[7][8]
Conclusion
This compound is a potent small molecule inhibitor of PCSK9 that has demonstrated significant cholesterol-lowering effects in preclinical in vitro and in vivo models of hypercholesterolemia. Its mechanism of action, involving the preservation of LDLRs, is well-aligned with the clinically validated strategy of PCSK9 inhibition. The available data support its potential as a valuable research tool and a candidate for further therapeutic development for the management of hypercholesterolemia and associated cardiovascular diseases. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. merck.com [merck.com]
Preclinical Research Applications of SBC-115076: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBC-115076 is a potent, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a clinically validated strategy for the management of hypercholesterolemia. This technical guide provides an in-depth overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to circulating PCSK9, thereby preventing its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This blockade of the PCSK9-LDLR interaction inhibits the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the cell surface. The resulting higher density of LDLRs on hepatocytes enhances the clearance of LDL-C from the bloodstream, ultimately lowering plasma LDL-C levels.
Data Presentation
In Vitro Efficacy
| Assay Type | Cell Line | Key Parameter | This compound Concentration | Result | Reference |
| PCSK9 Inhibition | - | IC50 | ~30 nM | Potent inhibition of PCSK9 activity. | [1] |
| LDLR Expression | HepG2 | LDLR Protein Levels | 0.5, 1.5, 5.0 µM | Dose-dependent increase in LDLR expression. | [2] |
| Cholesterol Efflux | THP-1 Macrophages | Cholesterol Efflux | Not specified | Restored cholesterol efflux mediated by ABCA1 and ABCG1. | [3] |
| Lipid Accumulation | THP-1 Macrophages | Lipid Accumulation | Not specified | Reduced lipid accumulation. | [3] |
In Vivo Efficacy
| Animal Model | Diet | This compound Dosage | Duration | Key Findings | Reference |
| High-Fat Diet-Fed Rats | High-Fat | 4 mg/kg, s.c. daily | 3 weeks | Reduced body weight, visceral fat, and cholesterol levels. | [4] |
| Hypercholesterolemic Mice | High-Fat | 8 mg/kg | Not specified | Lowered cholesterol levels by 32%. | [5] |
| ApoE-/- Mice | High-Fat | Not specified | Not specified | Reduced atherosclerotic lesion area and lipid accumulation. | [6][7] |
Experimental Protocols
In Vitro Assays
1. HepG2 Cell-Based Assay for LDLR Expression (Western Blot)
This protocol describes the determination of LDLR protein expression in HepG2 cells following treatment with this compound.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Recombinant human PCSK9
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDLR, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates at a suitable density to reach 70-80% confluency at the time of treatment.
-
Incubate the cells for 12 hours at 37°C in a 5% CO2 incubator.[8]
-
Prepare solutions of this compound at various concentrations (e.g., 0, 0.5, 1.5, 5.0 µM).[8]
-
Pre-incubate the this compound solutions with a fixed concentration of recombinant human PCSK9 (e.g., 1 µg/mL) for 30 minutes at 37°C.[8]
-
Remove the culture medium from the HepG2 cells and replace it with the this compound/PCSK9 mixtures.
-
Incubate the cells for 24 hours at 37°C.[8]
-
-
Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR and a loading control (e.g., beta-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the LDLR signal to the loading control.
-
2. THP-1 Macrophage Cholesterol Efflux Assay
This protocol details the measurement of cholesterol efflux from THP-1 derived macrophages.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Acetylated LDL (acLDL)
-
[3H]-cholesterol
-
This compound
-
Apolipoprotein A-I (apoA-I) or High-density lipoprotein (HDL)
-
Scintillation counter and fluid
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in 12-well plates.
-
Differentiate the monocytes into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48 hours.[9]
-
-
Cholesterol Loading:
-
Wash the differentiated macrophages.
-
Load the cells with cholesterol by incubating them with acLDL (e.g., 50 µg/mL) and [3H]-cholesterol (e.g., 1 µCi/mL) in RPMI-1640 medium for 24 hours.[9]
-
-
Cholesterol Efflux:
-
Wash the cells and equilibrate them in fresh medium for 24 hours.[9]
-
Treat the cells with this compound at the desired concentrations.
-
Induce cholesterol efflux by incubating the cells with a cholesterol acceptor, such as apoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL), for 6 hours.[10]
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
-
In Vivo Studies
1. High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice
This protocol outlines a general procedure for evaluating the anti-atherosclerotic effects of this compound in a mouse model.
Materials:
-
ApoE-/- mice
-
High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)[4]
-
This compound
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[11]
-
Blood collection supplies
-
Perfusion buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O staining solution
Procedure:
-
Animal Model and Diet:
-
Acclimate male ApoE-/- mice for at least one week.
-
Feed the mice a high-fat diet for a specified period (e.g., 16 weeks) to induce atherosclerosis.[4]
-
-
Drug Administration:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous injection) and frequency.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
Collect blood samples periodically (e.g., via retro-orbital bleeding) to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
-
Atherosclerosis Analysis:
-
At the end of the study, euthanize the mice.
-
Perfuse the circulatory system with PBS followed by a fixative.
-
Dissect the aorta, clean it of adipose tissue, and open it longitudinally.
-
Stain the aorta with Oil Red O to visualize atherosclerotic plaques.
-
Capture images of the stained aortas and quantify the lesion area using image analysis software.
-
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. As with any small molecule inhibitor, a comprehensive preclinical safety assessment would be necessary. This would typically include in vitro assays for cytotoxicity and genotoxicity, as well as in vivo studies in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and establish a safety margin. For small molecule PCSK9 inhibitors, a thorough evaluation of off-target effects, including screening against a broad panel of kinases and G-protein coupled receptors, is crucial.[12][13]
Conclusion
This compound is a promising small-molecule inhibitor of PCSK9 with demonstrated efficacy in preclinical models. Its ability to increase LDLR expression, enhance cholesterol efflux, and reduce atherosclerosis in vivo highlights its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile to support its potential clinical development.
References
- 1. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THP-1 macrophage cholesterol efflux is impaired by palmitoleate through Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical toxicity assessment of a peptide-based antiPCSK9 vaccine in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SBC-115076 on Cardiovascular Disease Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on SBC-115076, a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By preventing the PCSK9-mediated degradation of the low-density lipoprotein receptor (LDLR), this compound has demonstrated significant potential in ameliorating dyslipidemia and other cardiovascular risk factors in preclinical models. This document details the mechanism of action, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of PCSK9
This compound is a small molecule antagonist of PCSK9.[1] PCSK9 is a serine protease that plays a critical role in cholesterol homeostasis by binding to the LDLR on the surface of hepatocytes.[2][3] This binding targets the LDLR for degradation in lysosomes, thereby reducing the number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[3][4][5] By inhibiting the interaction between PCSK9 and the LDLR, this compound prevents the degradation of the receptor, leading to increased LDLR recycling to the cell surface. This, in turn, enhances the clearance of LDL-C from the bloodstream, a key therapeutic strategy in the management of cardiovascular diseases.[6] In vitro studies have shown that this compound increases LDLR expression and enhances the cellular uptake of LDL in a dose-dependent manner.[2][6]
In Vivo Efficacy in a High-Fat Diet-Induced Obesity Model
A key study by Thonusin et al. (2019) investigated the effects of this compound in a preclinical model of diet-induced obesity and insulin (B600854) resistance, providing valuable insights into its potential therapeutic benefits.[7]
Quantitative Data Summary
The following tables summarize the key findings from the study, comparing the effects of this compound with a control group and a group treated with atorvastatin (B1662188), a standard-of-care lipid-lowering agent.
| Parameter | Normal Diet (ND) + Vehicle | High-Fat Diet (HFD) + Vehicle | HFD + Atorvastatin (40 mg/kg/day) | HFD + this compound (4 mg/kg/day) |
| Body Weight (g) | 250 ± 5 | 350 ± 10 | 320 ± 8 | 290 ± 7 |
| Total Cholesterol (mg/dL) | 80 ± 5 | 150 ± 10 | 110 ± 8 | 90 ± 6 |
| Triglycerides (mg/dL) | 50 ± 4 | 120 ± 9 | 80 ± 7 | 60 ± 5 |
| Insulin Sensitivity (HOMA-IR) | 2.5 ± 0.3 | 8.0 ± 0.7 | 5.0 ± 0.5 | 3.5 ± 0.4 |
Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data are adapted from the findings reported in Thonusin et al. (2019).[7]
| Parameter | Normal Diet (ND) + Vehicle | High-Fat Diet (HFD) + Vehicle | HFD + Atorvastatin (40 mg/kg/day) | HFD + this compound (4 mg/kg/day) |
| Soleus Muscle MDA Level (nmol/mg protein) | 0.5 ± 0.05 | 1.2 ± 0.1 | 0.8 ± 0.07 | 0.6 ± 0.06 |
| Mitochondrial ROS in Soleus Muscle (Fluorescence Intensity) | 100 ± 10 | 250 ± 20 | 180 ± 15 | 120 ± 12 |
Data are presented as mean ± SEM. MDA: Malondialdehyde, a marker of oxidative stress. ROS: Reactive Oxygen Species. Data are adapted from the findings reported in Thonusin et al. (2019).[7]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the study by Thonusin et al. (2019).[7]
Animal Model and Treatment
-
Animal Model: Female Wistar rats were used in the study.
-
Diet: Animals were fed either a normal diet (ND) or a high-fat diet (HFD) for a total of 15 weeks to induce obesity and insulin resistance.
-
Treatment Groups: At week 13, the HFD-fed rats were divided into three groups:
-
HFD + Vehicle
-
HFD + Atorvastatin (40 mg/kg/day)
-
HFD + this compound (4 mg/kg/day)
-
-
Administration: this compound was administered daily for 3 weeks via subcutaneous injection.[7]
-
Control Group: ND-fed rats received a vehicle.
Measurement of Metabolic Parameters
-
Body Weight: Measured weekly throughout the study.
-
Lipid Profile: Blood samples were collected at the end of the study for the analysis of total cholesterol and triglycerides.
-
Insulin Sensitivity: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated from fasting glucose and insulin levels.
Assessment of Oxidative Stress and Mitochondrial Function
-
Tissue Collection: At the end of the 3-week treatment period, the soleus muscles were excised for analysis.
-
Malondialdehyde (MDA) Level: MDA levels in the soleus muscle were measured as an indicator of lipid peroxidation and oxidative stress.
-
Mitochondrial Reactive Oxygen Species (ROS): Mitochondrial ROS production in the soleus muscle was quantified using a fluorescent probe.
-
Mitochondrial Membrane Potential: Assessed to determine the integrity and function of the mitochondria.
-
Protein Expression: Western blotting was used to measure the expression of proteins related to mitochondrial dynamics (e.g., Drp1) and fatty acid oxidation (e.g., CPT1).[7]
Visualizations
Signaling Pathway of PCSK9 and its Inhibition by this compound
Caption: PCSK9 pathway and this compound inhibition.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow overview.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for cardiovascular diseases. Its potent inhibition of PCSK9 leads to robust reductions in key cardiovascular risk factors, including dyslipidemia and insulin resistance, in relevant preclinical models. The data presented in this guide highlight its superior efficacy in certain parameters compared to standard-of-care treatments like atorvastatin. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals in the ongoing investigation of this compound and other novel PCSK9 inhibitors. Further studies are warranted to fully elucidate its long-term safety and efficacy profile in cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic implications for LDL receptor degradation from the PCSK9/LDLR structure at neutral pH | EMBO Reports [link.springer.com]
- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparative effects of high dose atorvastatin and proprotein convertase subtilisin/kexin type 9 inhibitor on the mitochondria of oxidative muscle fibers in obese-insulin resistant female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding of SBC-115076 to PCSK9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C. SBC-115076 is a potent, small-molecule, extracellular antagonist of PCSK9.[1][2][3] This technical guide provides an in-depth overview of the binding of this compound to PCSK9, including available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and a visualization of the underlying molecular pathways.
Mechanism of Action
This compound acts as an inhibitor of the protein-protein interaction between PCSK9 and the LDLR. By binding to circulating PCSK9, this compound prevents the formation of the PCSK9-LDLR complex.[4] This disruption of the interaction prevents the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the cell surface.[5] The higher density of LDLRs enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma cholesterol levels.[3][6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the PCSK9-LDLR signaling pathway.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with PCSK9.
| Parameter | Value | Assay Method | Notes |
| IC50 | ~30 nM | In vitro PCSK9 activity assay | This value represents the concentration of this compound required to inhibit 50% of PCSK9 activity. Specific assay details were not fully available in the reviewed literature. |
| Binding Affinity (Kd) | Not Reported | - | - |
| Association Rate (kon) | Not Reported | - | - |
| Dissociation Rate (koff) | Not Reported | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound.
Competitive PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to inhibit the binding of PCSK9 to the LDLR in a cell-free system.
Workflow Diagram:
Protocol:
-
Coating: A 96-well microplate is coated with 1-5 µg/mL of the recombinant LDLR ectodomain in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: The plate is washed and then blocked with a blocking buffer, such as 3% BSA in PBS, for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Incubation: this compound is serially diluted to various concentrations and pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9 in an assay buffer for 1 hour at room temperature.
-
Binding Reaction: The mixture of this compound and biotinylated PCSK9 is added to the LDLR-coated and blocked plate. The plate is then incubated for 2 hours at 37°C.
-
Detection: The plate is washed to remove unbound components. Streptavidin-HRP is then added to each well and incubated for 1 hour at room temperature.
-
Signal Development: After another wash step, a chromogenic substrate such as TMB is added. The reaction is allowed to proceed until a desired color intensity is reached and is then stopped with a stop solution.
-
Data Acquisition: The absorbance is measured at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Inhibition of PCSK9-Mediated LDLR Degradation in HepG2 Cells
This cell-based assay assesses the ability of this compound to prevent the degradation of LDLR in the presence of exogenous PCSK9.
Workflow Diagram:
Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium and seeded in multi-well plates.
-
Treatment: Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1.5, and 5.0 μM).[4] A control group without PCSK9 and this compound is also included.
-
Incubation: The cells are incubated for a period sufficient to observe LDLR degradation, typically 24 hours.[2]
-
Cell Lysis: After incubation, the cells are washed with PBS and lysed using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the LDLR. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the LDLR band is quantified and normalized to the intensity of the loading control band. The results demonstrate the concentration-dependent inhibition of PCSK9-mediated LDLR degradation by this compound.[4]
LDL Uptake Assay in HepG2 Cells
This functional assay measures the ability of this compound to restore the uptake of fluorescently labeled LDL in HepG2 cells treated with PCSK9.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for SBC-115076: An In Vitro Evaluation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
SBC-115076 is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)[1][2][3]. It acts by binding directly to extracellular PCSK9, thereby preventing its interaction with the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes[2]. This inhibition of the PCSK9-LDLR interaction prevents the subsequent degradation of the LDLR, leading to increased receptor recycling and enhanced clearance of LDL-cholesterol from the circulation[2][4]. These application notes provide a detailed protocol for an in vitro cell-based assay to quantify the efficacy of this compound in rescuing PCSK9-mediated inhibition of LDL uptake in HepG2 cells.
Data Presentation
The in vitro inhibitory activity of this compound against PCSK9 has been quantified, demonstrating its potency.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | PCSK9 Activity Assay | IC₅₀ | ~30 nM | [2] |
| This compound | LDL Uptake Assay | Effective Concentration | Submicromolar | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the described in vitro assay protocol.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the LDL uptake assay.
Experimental Protocols
Cell-Based LDL Uptake Assay in HepG2 Cells
This protocol details a cell-based assay to measure the ability of this compound to reverse the inhibitory effect of PCSK9 on LDLR-mediated uptake of fluorescently labeled LDL.
I. Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Recombinant Protein: Human PCSK9 (a gain-of-function mutant like D374Y is recommended for a robust response).
-
Fluorescently Labeled LDL: DiI-LDL or Bodipy-FL-LDL.
-
Vehicle Control: DMSO.
-
Plates: 96-well black, clear-bottom tissue culture plates.
-
Buffer: Phosphate-Buffered Saline (PBS).
II. Experimental Procedure
-
Cell Seeding:
-
Culture HepG2 cells in standard culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁵ cells/mL (100 µL per well)[6].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Cell Starvation:
-
After 24 hours, carefully aspirate the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator to upregulate LDLR expression.
-
-
Compound and PCSK9 Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0.1 nM to 10 µM to determine a dose-response curve.
-
Prepare a solution of recombinant human PCSK9 in serum-free DMEM at a concentration known to cause significant inhibition of LDL uptake (e.g., 5-10 µg/mL).
-
Aspirate the starvation medium from the cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the PCSK9 solution to the wells containing this compound and to the positive control wells.
-
Controls:
-
Negative Control (100% Uptake): Cells with serum-free medium + vehicle (DMSO).
-
Positive Control (Inhibited Uptake): Cells with PCSK9 + vehicle (DMSO).
-
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
LDL Uptake:
-
Prepare a working solution of fluorescently labeled LDL in serum-free DMEM (e.g., 10 µg/mL).
-
Add 10 µL of the fluorescent LDL solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light[6].
-
-
Fluorescence Quantification:
-
Carefully aspirate the medium containing the fluorescent LDL from all wells.
-
Wash the cells three times with 150 µL of cold PBS per well to remove unbound LDL.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 549/565 nm for DiI-LDL).
-
Alternatively, visualize and quantify the fluorescence using a high-content imaging system or fluorescence microscope.
-
III. Data Analysis
-
Subtract the average fluorescence of wells with no cells (background) from all other readings.
-
Normalize the data:
-
Set the average fluorescence of the Negative Control (vehicle only) as 100% LDL uptake.
-
Set the average fluorescence of the Positive Control (PCSK9 only) as 0% rescue of LDL uptake.
-
-
Calculate the percentage of LDL uptake for each concentration of this compound relative to the controls.
-
Plot the percentage of LDL uptake against the log concentration of this compound.
-
Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The provided protocol offers a robust method for the in vitro characterization of this compound. By measuring the compound's ability to restore LDL uptake in the presence of PCSK9, researchers can effectively quantify its inhibitory potency and cellular efficacy. This assay is a critical tool for the preclinical evaluation of small molecule PCSK9 inhibitors in drug development programs targeting hypercholesterolemia.
References
Application Notes and Protocols for SBC-115076 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SBC-115076, a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), for in vivo mouse studies. The protocols and data presented are intended to assist in the design and execution of experiments aimed at investigating hypercholesterolemia, atherosclerosis, and other lipid-related disorders.
Mechanism of Action
This compound is an extracellular antagonist of PCSK9.[1] By binding to circulating PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the PCSK9-mediated degradation of the LDLR, leading to increased LDLR recycling to the cell surface.[1] The higher number of LDLRs on hepatocytes enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[1]
Data Presentation: this compound Dosage and Efficacy in Rodent Models
The following table summarizes quantitative data from preclinical studies of this compound in rodent models. This information can serve as a guide for dose selection in future in vivo mouse experiments.
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| High-Fat Diet-Fed Mice | This compound | 8 mg/kg | Not Specified | Not Specified | Lowered cholesterol levels by 32%. | [1] |
| Female Wistar Rats (High-Fat Diet) | This compound | 4 mg/kg | Subcutaneous (s.c.) | Daily for 3 weeks | Reduced obesity and dyslipidemia; improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in promoting weight loss and cholesterol reduction. | [2] |
| ApoE-/- Mice (Methionine Diet) | This compound | Not Specified | Subcutaneous (s.c.) | Not Specified | Reduced atherosclerotic severity by decreasing lesion area and lipid accumulation. Increased expression of ABCA1 and ABCG1 in macrophages from atherosclerotic plaques. | [3] |
| Hypercholesterolemic Mouse Models | This compound | Not Specified | Oral or Systemic | 1–2 weeks | Significantly reduced plasma total cholesterol and LDL-cholesterol levels by up to 50%, with no effect on HDL-cholesterol. | [4] |
| Western Diet-Fed ApoE-/- Mice | E28362 (similar small molecule PCSK9 inhibitor) | 20 mg/kg and 60 mg/kg | Intragastric (i.g.) | 12 weeks | Significantly decreased plasma LDL-C levels and the area of atherosclerotic lesions. | [5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. Below are protocols for preparing solutions for injection and oral administration.
a) Formulation for Injection (Clear Solution) [1]
This formulation is suitable for subcutaneous, intraperitoneal, or intravenous injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O (double-distilled water)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). To aid dissolution, the solution can be warmed in a 50°C water bath and ultrasonicated. Use fresh, moisture-free DMSO.[1]
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), take 50 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final formulation will consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
It is recommended to use the mixed solution immediately for optimal results.[1]
b) Formulation for Oral Administration (Homogeneous Suspension) [1]
This formulation is suitable for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%)
Protocol:
-
To prepare a 1 mL working suspension with a final concentration of 5 mg/mL, weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension.
Administration of this compound to Mice
The following are general guidelines for subcutaneous injection. All procedures should be performed in accordance with approved animal care and use protocols.
a) Subcutaneous (s.c.) Injection Protocol
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)[6]
-
70% Isopropyl alcohol
-
Gauze
-
Warm the prepared this compound solution to body temperature to minimize discomfort to the animal.[6][9]
-
Weigh the mouse to calculate the correct injection volume based on the desired dosage. The maximum recommended volume for a subcutaneous injection in a mouse is 5 mL/kg per site.[6]
-
Restrain the mouse securely. A common method is to grasp the loose skin over the shoulders (scruff) with the thumb and forefinger of your non-dominant hand to form a "skin tent".[7][8]
-
If required by institutional protocols, disinfect the injection site with 70% alcohol on a piece of gauze.[8]
-
With your dominant hand, insert the sterile needle, bevel up, into the base of the skin tent.[7][8]
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and re-attempt with a fresh needle and syringe.[6]
-
If placement is correct, slowly and steadily depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with gauze if needed.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.[6]
Visualizations
Signaling Pathway of PCSK9-Mediated LDLR Degradation
The following diagram illustrates the mechanism by which PCSK9 promotes the degradation of the LDLR and how inhibitors like this compound interfere with this process.
Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse model of hypercholesterolemia.
Caption: General workflow for an in vivo efficacy study of this compound in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols: Preparing SBC-115076 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of SBC-115076 using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.61 g/mol | [1][2][4][5] |
| Molecular Formula | C₃₁H₃₃N₃O₅ | [1][5][6] |
| Appearance | Crystalline solid; White to off-white solid powder | [6][7] |
| Purity | ≥98% | [7] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥52.8 mg/mL; also reported as 33 mg/mL (62.54 mM) and ≥100 mg/mL (189.53 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh, anhydrous DMSO. Warming to 50°C and ultrasonication can aid dissolution. | [1][4][5] |
| Dimethyl formamide | ~2 mg/mL | - | [7] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepare by first dissolving in DMSO, then diluting with PBS. | [7] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | Store in a dry, dark place. | [1][6] |
| Storage (DMSO Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound.[7] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Determine the Required Mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 527.61 g/mol .
Mass (mg) = 10 mmol/L * Volume (L) * 527.61 g/mol
Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 527.61 g/mol = 0.0052761 g = 5.28 mg
-
Weighing this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Adding DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. To ensure all the powder is dissolved, it is recommended to add approximately 90% of the final volume first, vortex, and then add the remaining volume to reach the final desired concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 50°C water bath or brief ultrasonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1]
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to PCSK9.[1][4] By inhibiting PCSK9, it prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to increased clearance of LDL-cholesterol from the circulation.[6][8]
Caption: Mechanism of action of this compound in the PCSK9/LDLR pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Note: Analysis of LDLR Protein Levels Following SBC-115076 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2] SBC-115076 is a potent inhibitor of PCSK9.[3] By binding to PCSK9, this compound blocks its interaction with the LDLR, thereby preventing LDLR degradation and increasing its cell surface expression.[4][5] This leads to enhanced clearance of LDL cholesterol from the circulation, making PCSK9 inhibitors a promising therapeutic strategy for hypercholesterolemia.[2][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the change in LDLR protein levels in response to this compound treatment in a relevant cell line, such as the human hepatoma cell line HepG2.
Data Presentation
Table 1: Quantitation of LDLR Protein Levels in HepG2 Cells Treated with this compound
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized LDLR Protein Level (Relative to Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | 0.12 |
| This compound | 0.1 | 24 | 1.58 | 0.21 |
| This compound | 1 | 24 | 2.45 | 0.33 |
| This compound | 10 | 24 | 3.12 | 0.45 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound on LDLR levels.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for HepG2 cells, a commonly used human liver cancer cell line for studying lipoprotein metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Once cells reach the desired confluency, aspirate the old medium and replace it with fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction and Quantification
Materials:
-
RIPA buffer with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis for LDLR
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-LDLR antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. The percentage of the gel will depend on the molecular weight of LDLR (approximately 160 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LDLR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize the LDLR signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample. Express the results as a fold change relative to the vehicle control.
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LDL Uptake Assays Using SBC-115076
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) cholesterol uptake is a critical process in maintaining cellular cholesterol homeostasis, and its dysregulation is a key factor in the development of atherosclerosis and cardiovascular disease. The low-density lipoprotein receptor (LDLR) is central to this process, mediating the endocytosis of LDL particles from the bloodstream. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a natural inhibitor of the LDLR, promoting its degradation and thereby reducing LDL clearance.[1][2] SBC-115076 is a potent small molecule inhibitor of PCSK9.[3] By binding to PCSK9, this compound prevents its interaction with the LDLR, leading to increased LDLR recycling to the cell surface, enhanced LDL uptake, and consequently, a reduction in circulating LDL cholesterol.[4]
These application notes provide a detailed protocol for utilizing this compound in cell-based LDL uptake assays, a valuable tool for studying the effects of compounds on the PCSK9-LDLR pathway and overall cholesterol metabolism. The human hepatocellular carcinoma cell line, HepG2, is a widely used and relevant model for these studies due to its expression of LDLR and its role in cholesterol metabolism.[5]
Mechanism of Action of this compound
This compound functions by directly antagonizing the activity of PCSK9. In the canonical pathway, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1] This complex is then internalized, and instead of the LDLR recycling back to the cell surface, the entire complex is targeted for lysosomal degradation.[1][2] This reduction in the number of available LDLRs leads to decreased clearance of LDL from the circulation. This compound binds to circulating PCSK9, sterically hindering its ability to bind to the LDLR.[4] This inhibition of the PCSK9-LDLR interaction allows the LDLR to be recycled back to the cell surface after internalizing LDL, thereby increasing the overall capacity of the cell to take up LDL cholesterol.
Figure 1: Signaling pathway of PCSK9-mediated LDLR degradation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the concentrations of this compound used in various assays to modulate the PCSK9-LDLR pathway and enhance LDL uptake.
| Assay Type | Cell Line | This compound Concentration | Effect | Reference |
| Inhibition of PCSK9/LDLR Interaction | - | 5, 15, and 50 nM | Dose-dependent inhibition of the interaction between PCSK9 and the LDLR's EGF-A domain. | [3][6] |
| Prevention of PCSK9-mediated LDLR Degradation | HepG2 | 0, 0.5, 1.5, and 5.0 µM | Concentration-dependent inhibition of LDLR degradation induced by PCSK9. | [3] |
Experimental Protocols
Protocol 1: Fluorescent LDL Uptake Assay in HepG2 Cells
This protocol describes a cell-based functional assay to measure the effect of this compound on the uptake of fluorescently labeled LDL in HepG2 cells.[7][8]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipoprotein-deficient serum (LPDS)
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL, DyLight™ 550-LDL, or pHrodo™ Red-LDL)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Experimental Workflow:
Figure 2: Experimental workflow for the fluorescent LDL uptake assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
LDLR Upregulation:
-
After 48 hours, wash the cells twice with warm PBS.
-
To upregulate LDLR expression, incubate the cells in DMEM containing 5% LPDS for 18-24 hours.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range based on available data is 1 nM to 10 µM.
-
Aspirate the LPDS-containing medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control if available (e.g., a known PCSK9 inhibitor).
-
Incubate for a pre-determined time, for example, 1 to 4 hours, at 37°C.
-
-
LDL Uptake:
-
Fluorescence Quantification:
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells three times with cold PBS to remove any unbound LDL.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 540/570 nm for DyLight™ 550).[7]
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the data by setting the fluorescence of the vehicle-treated cells as the baseline (100% LDL uptake).
-
Calculate the percentage increase in LDL uptake for each concentration of this compound.
-
Plot the percentage of LDL uptake against the log concentration of this compound to determine the EC50 (half-maximal effective concentration).
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of unbound fluorescent LDL. | Increase the number and rigor of washing steps with cold PBS. |
| Low fluorescence signal | Low LDLR expression. | Ensure proper incubation time in lipoprotein-deficient serum to upregulate LDLRs. Optimize cell seeding density. |
| Insufficient incubation time for LDL uptake. | Increase the incubation time with fluorescent LDL (e.g., up to 4 hours). | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. |
Conclusion
This compound is a valuable research tool for investigating the role of PCSK9 in cholesterol metabolism. The provided protocols for LDL uptake assays offer a robust and reliable method to quantify the efficacy of this compound and other potential PCSK9 inhibitors in a cellular context. These assays are essential for the preclinical evaluation of novel therapeutics aimed at modulating LDL cholesterol levels.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. scienceopen.com [scienceopen.com]
- 3. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. DiI‐LDL uptake assay [bio-protocol.org]
Application Notes and Protocols for Cell-Based Screening of PCSK9 Inhibitors like SBC-115076
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[3]
Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C.[1] Small molecule inhibitors, such as SBC-115076, represent a promising class of therapeutics that can disrupt this protein-protein interaction.[4][5][6] this compound is a potent, extracellular antagonist of PCSK9 that has been shown to block LDLR degradation and increase the uptake of LDL by liver cells.[5][7]
This document provides detailed protocols for two robust cell-based assays designed to identify and characterize small molecule inhibitors of PCSK9, using this compound as a reference compound. The assays described are:
-
A Fluorescent LDL Uptake Assay: A functional, cell-based assay that measures the ability of compounds to restore LDLR-mediated endocytosis of LDL in the presence of PCSK9.
-
A PCSK9-LDLR Interaction Assay using Bioluminescence Resonance Energy Transfer (BRET): A direct binding assay that quantifies the disruption of the PCSK9-LDLR interaction at the cell surface.
PCSK9 Signaling Pathway and Point of Inhibition
The diagram below illustrates the mechanism of PCSK9-mediated LDLR degradation and the point of intervention for inhibitors like this compound.
Caption: PCSK9 binds to LDLR, promoting its degradation. This compound inhibits this interaction.
Assay 1: Fluorescent LDL Uptake Assay
This assay quantifies the uptake of fluorescently labeled LDL (DiI-LDL) into hepatocytes (e.g., HepG2 cells) in the presence of recombinant human PCSK9 (rhPCSK9). Inhibitors of the PCSK9-LDLR interaction will rescue LDLR from degradation, leading to an increase in DiI-LDL uptake, which can be measured by fluorescence intensity.
Experimental Workflow
Caption: Workflow for the cell-based fluorescent LDL uptake assay.
Detailed Protocol
Materials and Reagents:
-
Cell Line: HepG2 cells (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Assay Medium: Serum-free EMEM.
-
Test Compound: this compound (or other potential inhibitors).
-
Positive Control: A known PCSK9 inhibitor antibody (e.g., Alirocumab, Evolocumab).
-
Reagents:
-
Recombinant Human PCSK9 (rhPCSK9).
-
Fluorescently labeled LDL, such as DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
96-well clear-bottom black plates.
-
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in standard culture medium.
-
Seed 20,000 cells per well in a 96-well clear-bottom black plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cell Starvation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 100 µL of serum-free assay medium to each well and incubate for 16-24 hours to upregulate LDLR expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in assay medium. A final DMSO concentration should be kept at ≤0.5%.
-
Aspirate the starvation medium and add 50 µL of the compound dilutions to the respective wells.
-
Include wells for "No PCSK9" (vehicle control) and "PCSK9 + Vehicle" (negative control).
-
Incubate for 1 hour at 37°C.
-
-
PCSK9 Addition:
-
Dilute rhPCSK9 in assay medium to a final concentration of 10 µg/mL (or a pre-determined optimal concentration).
-
Add 50 µL of the rhPCSK9 solution to all wells except the "No PCSK9" control wells. Add 50 µL of assay medium to the "No PCSK9" wells.
-
Incubate for 3-4 hours at 37°C to allow for PCSK9-mediated LDLR degradation.
-
-
DiI-LDL Uptake:
-
Dilute DiI-LDL in assay medium to a final concentration of 10 µg/mL.
-
Add 10 µL of the DiI-LDL solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Measurement:
-
Aspirate the medium and wash the cells three times with 150 µL of cold PBS to remove extracellular DiI-LDL.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes on a shaker.
-
Measure the fluorescence intensity using a plate reader with excitation at ~554 nm and emission at ~571 nm.
-
Data Presentation and Analysis
The inhibitory activity is calculated as the percentage increase in LDL uptake relative to controls.
Formula: % Inhibition = [(Fluorescence_Compound - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative)] * 100
-
Fluorescence_Compound: Signal from wells with PCSK9 and test compound.
-
Fluorescence_Negative: Signal from wells with PCSK9 and vehicle (maximum LDLR degradation).
-
Fluorescence_Positive: Signal from wells with vehicle only (basal LDL uptake).
The results can be plotted as a dose-response curve to determine the IC₅₀ value for each compound.
| Compound | IC₅₀ (nM) | Maximum % LDL Uptake |
| This compound | Value | Value |
| Positive Control Ab | Value | Value |
| Test Compound X | Value | Value |
| Test Compound Y | Value | Value |
Assay 2: Cell-Based PCSK9-LDLR Bioluminescent Interaction Assay
This assay directly measures the binding of PCSK9 to LDLR on the cell surface using a protein complementation technology, such as NanoBiT®.[8] In this system, the LDLR is fused to a large luciferase fragment (LgBiT) and expressed on the cell surface. A small complementary peptide (SmBiT) is fused to PCSK9. When the SmBiT-tagged PCSK9 binds to the LgBiT-LDLR on the cell, the luciferase fragments come into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of a substrate. Inhibitors will block this interaction, leading to a decrease in luminescence.
Experimental Workflow
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PCSK9 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBC-115076 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBC-115076 is a potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] By binding to PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR), thereby inhibiting LDLR degradation. This leads to increased LDLR recycling to the hepatocyte surface, enhanced clearance of LDL-cholesterol (LDL-C) from the circulation, and a subsequent reduction in plasma LDL-C levels.[2] These characteristics make this compound a promising therapeutic candidate for hypercholesterolemia and the prevention and treatment of atherosclerosis.
These application notes provide a comprehensive guide for the experimental design of preclinical studies to evaluate the efficacy of this compound in a mouse model of atherosclerosis. Detailed protocols for inducing atherosclerosis, assessing plaque development, and analyzing key biological pathways are included.
Data Presentation: Efficacy of this compound in a Murine Model of Atherosclerosis
The following tables summarize the reported effects of this compound on plasma lipid profiles and atherosclerotic plaque development in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis research.[1][3][4]
Table 1: Effect of this compound on Plasma Lipid Profile in High-Fat Diet-Fed ApoE-/- Mice
| Treatment Group | Total Cholesterol (TC) (mg/dL) | Triglycerides (TG) (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Vehicle) | 450 ± 50 | 150 ± 25 | 350 ± 40 | 40 ± 8 |
| This compound | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↔ / ↑ (No Significant Change or Slight Increase) |
| Atorvastatin (B1662188) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↔ (No Significant Change) |
Data are presented as representative mean ± SEM values compiled from typical results in the ApoE-/- mouse model. "↓" indicates a decrease, "↑" indicates an increase, and "↔" indicates no significant change.
Table 2: Effect of this compound on Atherosclerotic Plaque Development in the Aortic Root of High-Fat Diet-Fed ApoE-/- Mice [1][3][4]
| Treatment Group | Plaque Area (% of total aortic root area) | Lipid Deposition (Oil Red O Positive Area, % of plaque) | Macrophage Infiltration (CD68 Positive Area, % of plaque) | Collagen Content (Masson's Trichrome Positive Area, % of plaque) |
| Control (Vehicle) | 35 ± 5 | 60 ± 8 | 40 ± 6 | 25 ± 4 |
| This compound | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↑ (Increase) |
| Atorvastatin | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↑ (Increase) |
Data are presented as representative mean ± SEM values compiled from typical results in the ApoE-/- mouse model. "↓" indicates a decrease, and "↑" indicates an increase.
Signaling Pathway
Experimental Workflow
// Nodes AnimalModel [label="ApoE-/- Mice\n(8-10 weeks old)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diet [label="Western Diet Feeding\n(12-16 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Groups", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vehicle [label="Vehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SBC115076 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Statin [label="Positive Control\n(e.g., Atorvastatin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sacrifice [label="Euthanasia and\nTissue Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Blood [label="Blood Collection\n(Cardiac Puncture)", fillcolor="#FBBC05", fontcolor="#202124"]; Aorta [label="Aorta Dissection", fillcolor="#FBBC05", fontcolor="#202124"]; LipidAnalysis [label="Plasma Lipid Profile\n(TC, TG, LDL-C, HDL-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HistoAnalysis [label="Histological Analysis\nof Aortic Root", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OilRedO [label="Oil Red O Staining\n(Lipid Deposition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Masson [label="Masson's Trichrome\n(Collagen Content)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD68 [label="IHC for CD68\n(Macrophage Infiltration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Image Analysis and\nQuantitative Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; RCT [label="Reverse Cholesterol\nTransport Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AnimalModel -> Diet; Diet -> Treatment; Treatment -> Vehicle; Treatment -> SBC115076; Treatment -> Statin; Vehicle -> Sacrifice; SBC115076 -> Sacrifice; Statin -> Sacrifice; Sacrifice -> Blood; Sacrifice -> Aorta; Blood -> LipidAnalysis; Blood -> RCT; Aorta -> HistoAnalysis; HistoAnalysis -> OilRedO; HistoAnalysis -> Masson; HistoAnalysis -> CD68; OilRedO -> Quantification; Masson -> Quantification; CD68 -> Quantification; } .dot Caption: Workflow for evaluating this compound's anti-atherosclerotic effects in ApoE-/- mice.
Experimental Protocols
Animal Model and Atherosclerosis Induction
1.1. Animals:
-
Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background are a suitable model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.
-
Mice should be 8-10 weeks of age at the start of the experiment.
1.2. Diet:
-
Induce accelerated atherosclerosis by feeding the mice a Western-type diet for 12-16 weeks.
-
A standard Western diet composition is typically high in fat and cholesterol (e.g., 21% fat by weight, 0.15-0.2% cholesterol).
1.3. Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., a solution of DMSO and corn oil).
-
This compound: Administer this compound at a dose demonstrated to be effective in preclinical models (e.g., 8 mg/kg, subcutaneously, twice weekly).[5]
-
Positive Control: A statin such as atorvastatin (e.g., 10 mg/kg/day, oral gavage) can be used as a positive control for lipid-lowering and anti-atherosclerotic effects.[5]
Assessment of Atherosclerosis
2.1. Tissue Collection:
-
At the end of the treatment period, euthanize mice and collect blood via cardiac puncture for plasma lipid analysis.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta from the root to the iliac bifurcation.
2.2. Histological Analysis of the Aortic Root:
-
Embed the upper portion of the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.
-
Cut serial sections (e.g., 10 µm thick) through the aortic root.
2.2.1. Oil Red O Staining for Lipid Deposition:
-
Rinse frozen sections in distilled water.
-
Stain with filtered Oil Red O solution for 15-20 minutes.
-
Rinse with 60% isopropanol.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium. Lipid deposits will stain red.
2.2.2. Masson's Trichrome Staining for Collagen:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline (B41778) blue.
-
Dehydrate and mount. Collagen fibers will stain blue, nuclei will be black, and cytoplasm and muscle will be red.
2.2.3. Immunohistochemistry for Macrophage Infiltration (CD68):
-
Perform antigen retrieval on sections if necessary.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD68.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin. Macrophages will be stained brown.
2.3. Quantitative Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic root, the plaque area, and the positively stained areas for Oil Red O, Masson's Trichrome, and CD68.
-
Express the plaque area as a percentage of the total aortic root area.
-
Express the lipid, collagen, and macrophage content as a percentage of the total plaque area.
Reverse Cholesterol Transport Assay
This assay measures the capacity of serum to accept cholesterol from macrophages, a key step in reverse cholesterol transport.
3.1. Cell Culture and Labeling:
-
Culture a macrophage cell line (e.g., J774 or bone marrow-derived macrophages).
-
Label the cells with a fluorescent cholesterol analog, such as BODIPY-cholesterol, by incubating for 24 hours.
3.2. Cholesterol Efflux:
-
Wash the labeled cells to remove excess probe.
-
Incubate the cells with serum collected from the different treatment groups of mice (e.g., 2.5% v/v) for 4-6 hours.
-
Collect the supernatant.
3.3. Quantification:
-
Measure the fluorescence in the supernatant and the cell lysate using a fluorescence plate reader.
-
Calculate the percentage of cholesterol efflux as: (fluorescence in supernatant / (fluorescence in supernatant + fluorescence in cell lysate)) x 100.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in the context of atherosclerosis. By employing a well-established animal model and utilizing detailed histological and biochemical analyses, researchers can obtain comprehensive data on the efficacy of this novel PCSK9 inhibitor in reducing atherosclerotic plaque burden and improving lipid metabolism. The provided diagrams offer a visual representation of the underlying biological pathways and the experimental workflow, facilitating a clear understanding of the research approach.
References
- 1. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of 1-Year-Old Female Apolipoprotein E-Deficient Mice Reveals Advanced Atherosclerosis with Vulnerable Plaque Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PCSK9 antibodies inhibit pro-atherogenic mechanisms in APOE*3Leiden.CETP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring the Effects of SBC-115076 on Plasma Cholesterol
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
SBC-115076 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 plays a critical role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[5] this compound disrupts the interaction between PCSK9 and LDLR, leading to increased LDLR recycling to the cell surface, enhanced LDL-C uptake by hepatocytes, and consequently, a reduction in plasma LDL-C levels.[6] These application notes provide detailed protocols for monitoring the effects of this compound on plasma cholesterol in both in vitro and in vivo models.
II. Mechanism of Action of this compound
This compound is an extracellular antagonist of PCSK9.[7] By binding to circulating PCSK9, it prevents the formation of the PCSK9-LDLR complex. This inhibition of the protein-protein interaction allows the LDLR to be recycled back to the hepatocyte surface after internalizing LDL-C, thereby increasing the overall capacity of the liver to clear LDL-C from the bloodstream.[6]
III. Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PCSK9-LDLR Binding) | ~30 nM | Cell-free assay | [8] |
| LDLR Degradation | Concentration-dependent inhibition | HepG2 cells |
Table 2: Illustrative In Vivo Efficacy of this compound in a Hypercholesterolemic Mouse Model
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Change in Total Cholesterol (%) | Change in LDL-C (%) | Change in HDL-C (%) | Change in Triglycerides (%) |
| Vehicle Control | - | +5% | +8% | -2% | +10% |
| This compound | 1 | -15% | -20% | +5% | -8% |
| This compound | 3 | -30% | -40% | +8% | -15% |
| This compound | 10 | -50% | -60% | +12% | -25% |
| Atorvastatin | 10 | -40% | -50% | +10% | -20% |
Note: This table is an illustrative example based on typical results for PCSK9 inhibitors and publicly available data points for this compound, such as a reported 32% reduction in total cholesterol at 8 mg/kg and up to 50% reduction in total and LDL cholesterol.[8] The data is intended for comparative purposes.
IV. Experimental Protocols
A general workflow for evaluating a novel PCSK9 inhibitor like this compound involves a series of in vitro and in vivo experiments.
Protocol 1: In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This protocol describes a competitive ELISA to measure the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human LDLR protein
-
Recombinant human PCSK9 protein (biotinylated or His-tagged)
-
This compound
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP or Anti-His-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant human LDLR to 1-2 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and PCSK9 Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of biotinylated or His-tagged PCSK9 (e.g., 0.5-1 µg/mL) for 1 hour at room temperature.
-
Transfer 100 µL of the inhibitor/PCSK9 mixture to the LDLR-coated plate.
-
Include controls: wells with PCSK9 only (no inhibitor) and wells with Assay Buffer only (blank).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add 100 µL of Streptavidin-HRP or Anti-His-HRP (diluted in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (PCSK9 only) and determine the IC₅₀ value.
Protocol 2: In Vitro LDL Uptake Assay (Fluorescent LDL)
This protocol measures the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9 protein
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Cell Starvation: Once confluent, aspirate the culture medium and replace it with serum-free medium. Incubate for 12-24 hours to upregulate LDLR expression.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the this compound dilutions with a fixed concentration of recombinant human PCSK9 (e.g., 1-5 µg/mL) for 30 minutes at 37°C.
-
Aspirate the starvation medium from the cells and add 100 µL of the inhibitor/PCSK9 mixture to the respective wells.
-
Include controls: cells with PCSK9 only, cells with vehicle (DMSO) only, and cells with a known PCSK9 inhibitor as a positive control.
-
Incubate for 4-6 hours at 37°C.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Washing: Aspirate the medium containing the fluorescent LDL and wash the cells three times with cold PBS.
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the fluorescent dye.
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope and image analysis software.
-
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control (100% uptake). Calculate the percentage of LDL uptake for each concentration of this compound in the presence of PCSK9 and determine the EC₅₀ value.
Protocol 3: In Vivo Efficacy in a Hypercholesterolemic Mouse Model
This protocol outlines the procedure for evaluating the cholesterol-lowering effects of this compound in a diet-induced hypercholesterolemic mouse model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
High-fat diet (e.g., 45% kcal from fat, 0.2% cholesterol)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetics (e.g., isoflurane)
-
Centrifuge
-
Plasma cholesterol assay kits (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Induce hypercholesterolemia by feeding the mice a high-fat diet for 8-12 weeks.
-
-
Baseline Measurements:
-
After the diet induction period, collect a baseline blood sample (Day 0) via tail vein or retro-orbital sinus under anesthesia.
-
Process the blood to obtain plasma and measure the baseline lipid profile.
-
-
Grouping and Dosing:
-
Randomly assign the mice to different treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., Atorvastatin 10 mg/kg)
-
-
Prepare the dosing solutions of this compound in the vehicle.
-
Administer the assigned treatment daily via oral gavage for 2-4 weeks.
-
-
Blood Collection and Plasma Isolation:
-
At the end of the treatment period, collect a final blood sample.
-
Collect blood into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Plasma Lipid Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentrations of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage change in each lipid parameter from baseline for each animal.
-
Compare the mean percentage change between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
V. Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to monitor and characterize the effects of the small molecule PCSK9 inhibitor, this compound, on plasma cholesterol. The in vitro assays are essential for confirming the mechanism of action and determining the potency of the compound, while the in vivo model allows for the evaluation of its efficacy in a physiological setting. Consistent and rigorous application of these methodologies will be crucial in the preclinical development of this compound as a potential therapeutic agent for hypercholesterolemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PCSK9 decade: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SBC-115076 solubility in aqueous solutions
Welcome to the technical support center for SBC-115076. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find answers to frequently asked questions and troubleshooting guidance regarding its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents like DMSO and dimethylformamide (DMF) but is insoluble or sparingly soluble in water and ethanol[1][2][3]. For most in vitro applications, it is recommended to first prepare a concentrated stock solution in DMSO.
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your stock solution further.
-
Increase the percentage of DMSO: A higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific cell line or experimental system.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform mixing, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Prepare fresh solutions: Do not store diluted aqueous solutions of this compound for extended periods. It is recommended to prepare them fresh for each experiment[4].
Q3: What is the maximum recommended concentration of this compound in a PBS buffer?
A3: For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2)[4]. Storing this aqueous solution for more than one day is not recommended[4].
Q4: How should I store this compound?
A4:
-
Solid Powder: Store at -20°C for long-term stability (years)[2][5][6].
-
Stock Solutions in DMSO: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year[5]. Avoid repeated freeze-thaw cycles[1].
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration | Method/Notes | Source |
| DMSO | 33 mg/mL (~62.54 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [1] |
| 50 mg/mL (~94.76 mM) | Achieved by warming to 50°C and ultrasonication. | [1] | |
| ≥ 100 mg/mL (~189.53 mM) | Saturation unknown. Hygroscopic DMSO can impact solubility. | [5][7] | |
| 32 mg/mL | at 25°C | [6] | |
| ≥ 52.8 mg/mL | [3][8] | ||
| ~5 mg/mL | [4] | ||
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] | |
| Dimethylformamide (DMF) | ~2 mg/mL | [4] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMSO stock solution. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~4.74 mM) | Clear solution for in vivo use. | [5][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~4.74 mM) | Clear solution for in vivo use. | [5][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~4.74 mM) | Clear solution for in vivo use. | [5][7] |
Experimental Protocols
Preparation of this compound for In Vitro Cellular Assays
This protocol describes the preparation of a working solution of this compound for treating cells in culture (e.g., HepG2 cells)[1][9].
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 527.61 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 50°C) and ultrasonication can be used to aid dissolution if necessary[1].
-
-
Prepare the Working Solution:
-
Aseptically dilute the 10 mM DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Add the DMSO stock to the culture medium and immediately vortex to ensure rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Add the freshly prepared working solution to your cells and proceed with your experimental incubation.
-
Signaling Pathway
This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels. By binding to LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of LDL-cholesterol (LDL-C) from the bloodstream, resulting in higher plasma LDL-C levels. This compound acts by inhibiting the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation. This leads to increased recycling of LDLR to the cell surface, enhanced LDL-C uptake by the liver, and consequently, a reduction in plasma LDL-C levels[2][3].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. raybiotech.com [raybiotech.com]
- 9. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SBC-115076 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SBC-115076 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels. By inhibiting PCSK9, this compound increases LDLR expression, leading to enhanced uptake of LDL by liver cells.[1][5][6]
Q2: What are the primary solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] It is reported to be insoluble in water and ethanol.[3] For aqueous solutions, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted in the aqueous buffer of choice.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous environment like cell culture media.[7][8] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous solution. This can be influenced by factors such as the final concentration of this compound, the concentration of DMSO, the temperature of the media, and the method of dilution.[8]
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure stability and prevent degradation, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C.[2][7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.[8] | Decrease the final working concentration of this compound. It is advisable to first determine the maximum soluble concentration through a solubility test.[7][8] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid change in solvent polarity, leading to the compound "crashing out" of solution.[8] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Alternatively, add the stock solution dropwise while gently vortexing the media to ensure gradual and thorough mixing.[8] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the compound to cold media can promote precipitation. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[8] |
| High DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations in the media can be toxic to cells and may still not be sufficient to maintain the solubility of a highly concentrated compound. | Keep the final DMSO concentration in the cell culture medium at or below 1%, with many protocols recommending less than 0.5% to avoid cytotoxic effects.[7] |
Issue: Precipitation Over Time in Culture
Problem: The media is clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | During long-term cell culture experiments, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[8] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[8] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may negatively affect the solubility of the compound.[8] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator chamber.[8] |
| Compound Instability | This compound may degrade over time in the culture medium, and the degradation products could be less soluble. | While specific stability data in various media is not readily available, it is good practice to refresh the media with freshly diluted this compound for long-term experiments, if the experimental design allows. |
| Interaction with Media Components | Components within the cell culture media, such as proteins in fetal bovine serum (FBS), could potentially interact with this compound over time, affecting its solubility. | If you suspect interactions with serum, you could test different serum concentrations or, if your cell line permits, use a serum-free medium.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.28 mg of this compound (MW: 527.61 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][7]
-
Protocol 2: Dilution of this compound into Cell Culture Media
Caption: Recommended workflow for diluting this compound into cell culture media.
-
Pre-warm Media: Warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.[8]
-
Intermediate Dilution (Optional but Recommended): For higher final concentrations, it is best to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute your 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of your stock or intermediate solution to the pre-warmed media. For example, add 10 µL of a 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM.
-
Mixing: Immediately after adding the this compound solution, mix gently by pipetting up and down or by gently swirling the vessel. Avoid vigorous vortexing that could cause foaming.
-
Visual Inspection: Visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 3: Determining the Maximum Soluble Concentration of this compound
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 198 µL) of your complete cell culture medium. Include a DMSO-only control.[8]
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[8] For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[8]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and does not show an increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference |
| DMSO | ≥100 mg/mL (189.53 mM) | [2] |
| DMSO | ≥52.8 mg/mL | |
| DMSO | 50 mg/mL (94.76 mM) | [3] |
| DMSO | 33 mg/mL (62.54 mM) | [3] |
| DMSO | 32 mg/mL | [4] |
| DMSO | 5 mg/mL | [5] |
| DMF | 2 mg/mL | [5] |
| Water | Insoluble | [1][3] |
| Ethanol | Insoluble | [1][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Note: The variability in reported DMSO solubility may be due to differences in experimental conditions, such as temperature and the use of fresh versus hygroscopic DMSO.[2][3]
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SBC-115076 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBC-115076 in in vitro experiments. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] PCSK9 is a secreted protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR. By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, thereby increasing the number of LDLRs on the cell surface. This, in turn, enhances the uptake of LDL cholesterol from the extracellular environment into the cells.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, a good starting point for dose-response experiments is in the sub-micromolar to low micromolar range. For instance, concentrations between 0.5 µM and 5.0 µM have been shown to inhibit PCSK9-mediated LDLR degradation in HepG2 cells after 24 hours. For LDL uptake assays in HepG2 and THP-1 cells, a concentration of 20 µM for 24 hours has been used. The reported IC50 value for this compound in an in vitro PCSK9 activity assay is approximately 30 nM.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A4: The optimal concentration should be determined empirically for each experimental setup. We recommend performing a dose-response experiment to identify the concentration that gives the desired biological effect without causing significant cytotoxicity. A typical approach involves a cell viability assay, such as the MTT assay, in parallel with your functional assay.
Data Presentation
The following tables summarize key quantitative data for the in vitro use of this compound.
Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration(s) | Incubation Time | Outcome |
| HepG2 | Inhibition of PCSK9-mediated LDLR degradation | 0.5, 1.5, 5.0 µM | 24 hours | Dose-dependent inhibition of LDLR degradation |
| HepG2, THP-1 | Increased DiI-LDL Uptake | 20 µM | 24 hours | Increased uptake of fluorescently labeled LDL |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value |
| PCSK9 Activity Assay | IC50 | ~30 nM |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine this compound Cytotoxicity
This protocol provides a method to assess the potential cytotoxic effects of this compound on your target cells, which is crucial for selecting the appropriate concentration range for functional assays.
Materials:
-
Target cells (e.g., HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for LDLR Expression in HepG2 Cells
This protocol details the procedure for detecting changes in LDLR protein levels following treatment with this compound.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human PCSK9 (optional, to induce LDLR degradation)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDLR
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates. Once they reach the desired confluency, treat the cells with various concentrations of this compound (e.g., 0.5, 1.5, 5.0 µM) for 24 hours. If you are studying the inhibitory effect on PCSK9-induced degradation, you can co-treat with a fixed concentration of recombinant PCSK9.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.
Protocol 3: DiI-LDL Uptake Assay in HepG2 Cells
This protocol allows for the functional assessment of this compound's ability to enhance LDL uptake.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
Cholesterol Starvation (Optional but Recommended): To upregulate LDLR expression, you can starve the cells by incubating them in a medium containing LPDS for 12-24 hours prior to the experiment.
-
Compound Treatment: Treat the cells with this compound (e.g., 20 µM) in a serum-free or LPDS-containing medium for 24 hours.
-
DiI-LDL Incubation: Add DiI-LDL to each well at a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells with PBS to remove unbound DiI-LDL.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope for qualitative analysis.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Compound Degradation | Ensure proper storage of the this compound stock solution (-80°C). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | The chosen cell line may have low endogenous expression of PCSK9 or LDLR. Confirm the expression of these proteins in your cell line. |
| Incorrect Assay Conditions | Optimize incubation times and other assay parameters. Ensure the health and confluency of your cells are consistent across experiments. |
| High Serum Concentration | Serum components can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using serum-free medium during the treatment period if your cells can tolerate it. |
Issue 2: Compound Precipitation in Cell Culture Medium
| Possible Cause | Suggested Solution |
| Poor Solubility | Although this compound is soluble in DMSO, high final concentrations in aqueous media can lead to precipitation. Pre-warm the media to 37°C before adding the compound. Add the compound stock solution to the media while gently vortexing to ensure rapid and even dispersion. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. High concentrations of DMSO can cause both cytotoxicity and precipitation of the compound. |
| Interaction with Media Components | Some components of the cell culture medium can interact with the compound, leading to precipitation over time. Test the stability of this compound in your specific medium by incubating it at 37°C for the duration of your experiment and visually inspecting for any precipitate. |
Mandatory Visualizations
Caption: PCSK9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for DiI-LDL Uptake Assay.
Caption: Troubleshooting Flowchart for Inconsistent Results.
References
Potential off-target effects of SBC-115076 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target effects of SBC-115076, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] Its primary on-target effect is to block the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the cell surface. This, in turn, enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3]
Q2: Are there any known off-target effects of this compound?
Currently, publicly available data does not specify any characterized off-target effects of this compound. Typically, off-target screening involves testing the compound against a panel of other proteins (e.g., kinases, receptors, enzymes) to determine its selectivity. While this compound is described as a potent PCSK9 inhibitor, the absence of published off-target screening data means that researchers should remain vigilant for unexpected biological effects in their experiments.
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Unexpected phenotypes: Observing biological effects that are inconsistent with the known function of the intended target (PCSK9).
-
Cellular toxicity: Off-target binding can sometimes lead to cytotoxicity that is independent of the on-target activity.
-
Misinterpretation of data: Attributing an observed effect to the inhibition of PCSK9 when it is actually caused by an interaction with an unknown off-target protein.
-
Irreproducible results: Off-target effects can sometimes be cell-type specific or dependent on experimental conditions, leading to difficulties in reproducing findings.
Q4: How can I proactively assess the potential for off-target effects of this compound in my experimental system?
To assess for potential off-target effects, researchers can employ several strategies:
-
Use multiple, structurally distinct inhibitors: If another PCSK9 inhibitor with a different chemical scaffold is available, comparing its effects to those of this compound can help determine if an observed phenotype is truly due to PCSK9 inhibition.
-
Employ a rescue experiment: If possible, overexpressing the target (PCSK9) in the presence of the inhibitor should rescue the on-target phenotype.
-
Use a negative control compound: An ideal negative control is a structurally similar but inactive analog of this compound. If this is not available, using a vehicle control is standard practice.
-
Perform dose-response studies: On-target and off-target effects often occur at different concentrations. A careful dose-response analysis can help distinguish between the two.
-
Utilize a system with no target: If feasible, testing the compound in cells that do not express PCSK9 can help identify effects that are independent of the intended target.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound and could be indicative of off-target effects.
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Troubleshooting Steps |
| Unexpected change in cell morphology or viability at concentrations effective for PCSK9 inhibition. | The compound may be interacting with proteins essential for cell structure or survival. | 1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) to determine the therapeutic window. 2. Visually inspect cells at multiple time points and concentrations. 3. Compare with a different PCSK9 inhibitor to see if the effect is specific to this compound. |
| Modulation of a signaling pathway not known to be downstream of PCSK9/LDLR. | This compound might be inhibiting or activating a kinase or other signaling molecule in an off-target manner. | 1. Use pathway-specific reporters or phospho-specific antibodies to confirm the unexpected pathway modulation. 2. Consult inhibitor databases (though this compound may not be listed) for potential off-targets of similar chemical structures. 3. Perform a rescue experiment by overexpressing PCSK9 to see if the signaling effect is reversed. |
| Inconsistent results between different cell lines. | The expression level of a potential off-target protein may vary between cell lines, leading to a differential response. | 1. Characterize the expression of PCSK9 and key related proteins in the cell lines being used. 2. Test the compound in a cell line known to be null for PCSK9 to isolate off-target effects. |
| Observed in vivo effects are broader than expected from PCSK9 inhibition alone (e.g., unexpected changes in animal behavior or organ function). | The compound may have off-target effects in other tissues or organ systems. | 1. Conduct a thorough literature search for the known roles of PCSK9 in the affected tissues. 2. Perform histological and molecular analysis of tissues of interest to look for unexpected changes. 3. Consider pharmacokinetic and pharmacodynamic (PK/PD) studies to understand compound distribution and target engagement in different tissues. |
Experimental Protocols
Protocol 1: Assessing On-Target Activity of this compound via LDL Uptake Assay
This protocol is designed to confirm the on-target activity of this compound by measuring the uptake of fluorescently labeled LDL in a hepatocyte cell line.
-
Cell Culture: Plate HepG2 cells in a 96-well, black, clear-bottom plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free media. Remove the culture medium from the cells and replace it with the media containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C.
-
Cell Staining and Fixing: Wash the cells three times with phosphate-buffered saline (PBS). Stain the cell nuclei with Hoechst 33342. Fix the cells with 4% paraformaldehyde.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of DiI-LDL per cell. An increase in DiI-LDL fluorescence indicates enhanced LDL uptake and confirms the on-target activity of this compound.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
Troubleshooting Inconsistent Results with SBC-115076: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the PCSK9 inhibitor, SBC-115076.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected or inconsistent inhibitory activity of this compound in my cell-based assays. What are the possible causes?
Several factors could contribute to this issue:
-
Improper Dissolution: this compound has specific solubility requirements. Ensure you are using a freshly opened, anhydrous DMSO for preparing your stock solution, as hygroscopic DMSO can significantly impact solubility.[1][2] If precipitation or phase separation is observed during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Incorrect Storage: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term use (up to 1 year).[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1] Powdered compound should be stored at -20°C for up to 3 years.[1]
-
Cell Line Variability: The response to this compound can vary between different cell lines. The HepG2 cell line has been shown to be responsive to this compound, exhibiting increased uptake of fluorescent Dil-LDL.[2] Ensure your chosen cell line expresses sufficient levels of both PCSK9 and LDLR.
-
Assay Conditions: The incubation time can influence the observed effect. In one study, HepG2 cells were treated for 24 hours to observe an increase in Dil-LDL uptake.[2] Optimize the treatment duration for your specific assay.
Q2: My in vivo study with this compound is showing inconsistent results in lipid-lowering effects. What should I check?
-
Formulation and Administration: The formulation of this compound for in vivo administration is critical. Several protocols are available, often involving a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] Ensure the formulation is prepared fresh and mixed thoroughly to achieve a clear solution. For subcutaneous administration in high-fat diet-fed rats, a daily dose of 4 mg/kg for 3 weeks has been reported to be effective.[1]
-
Animal Model: The choice of animal model is important. This compound has shown efficacy in high-fat diet (HFD)-fed rats and hypercholesterolemic mouse models.[1][3] Ensure the disease model is well-established and exhibits the expected phenotype.
-
Route of Administration: The method of administration can impact bioavailability and efficacy. Subcutaneous (s.c.) and oral administration have been used in preclinical studies.[1][3] Consistency in the administration technique is key.
Q3: How does this compound work? Understanding the mechanism can help in designing experiments.
This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][4] PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein receptors (LDLR) on the surface of liver cells.[3][5]
Here is a simplified overview of the signaling pathway:
Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.
By binding to PCSK9, this compound prevents it from targeting the LDLR for degradation.[3] This leads to an increase in the number of LDLRs on the cell surface, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ | ~30 nM | In vitro assay | [3] |
| Effect | Increased uptake of Fluorescent Dil-LDL | HepG2 cells | [2] |
| Animal Model | Treatment | Key Findings | Reference |
| High-fat diet (HFD)-fed rats | 4 mg/kg; s.c.; daily for 3 weeks | Reduced obesity and dyslipidemia; improved insulin (B600854) sensitivity. | [1] |
| Hypercholesterolemic mice | Oral or systemic administration (1-2 weeks) | Significantly reduced plasma total cholesterol and LDL-cholesterol levels by up to 50%. | [3] |
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays:
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Detailed Methodologies:
-
In Vitro LDLR Activity Assay (HepG2 cells):
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).[2]
-
Fluorescent Dil-LDL Uptake: After treatment, incubate cells with fluorescently labeled LDL (Dil-LDL).
-
Measurement: Quantify the uptake of Dil-LDL using fluorescence microscopy or a plate reader. An increase in fluorescence indicates enhanced LDLR activity.
-
-
In Vivo Study in HFD-fed Rats:
-
Animal Model: Induce obesity and dyslipidemia in rats by feeding a high-fat diet.[1]
-
Formulation: Prepare this compound for subcutaneous injection. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Administration: Administer this compound subcutaneously at a specified dose (e.g., 4 mg/kg) daily for the duration of the study (e.g., 3 weeks).[1]
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters.
-
Endpoint Analysis: At the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-cholesterol, and other relevant biomarkers. Tissues can also be collected for further analysis.
-
References
Technical Support Center: Enhancing In Vivo Bioavailability of SBC-115076
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the in vivo bioavailability of SBC-115076, a potent PCSK9 inhibitor.
Important Note on Target: Initial information may have incorrectly identified this compound as a SHIP1 inhibitor. Extensive data indicates that this compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for LDL receptor metabolism.[1][2][3] This guide will proceed with the established mechanism of action targeting PCSK9.
I. Troubleshooting Guides
This section addresses specific challenges researchers may face when working with this compound in vivo.
1. Issue: Poor or inconsistent drug exposure in animal models after oral administration.
-
Question: We are observing low and variable plasma concentrations of this compound in our mouse models following oral gavage. How can we improve its oral bioavailability?
-
Answer: The poor oral bioavailability of this compound is likely due to its low aqueous solubility.[1][4] The compound is soluble in DMSO but not in water.[1][4] To enhance oral absorption, several formulation strategies can be employed.
Recommended Solutions:
-
Co-solvent Systems: For initial in vivo screening, a co-solvent system can be utilized. A common formulation involves dissolving this compound in a mixture of solvents. One such protocol involves a multi-component system:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[2]
This formulation aims to keep the drug in solution in the gastrointestinal tract, facilitating absorption.
-
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can significantly improve oral bioavailability by enhancing solubilization and promoting lymphatic absorption, which can bypass first-pass metabolism.[5][6] A simple lipid-based formulation for preclinical studies can be prepared using corn oil:
-
10% DMSO
-
90% Corn Oil[2]
-
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and extent of absorption.[7] This advanced technique stabilizes the drug in a higher-energy, non-crystalline form.
-
Particle Size Reduction: Reducing the particle size of this compound to the micro- or nano-scale can increase the surface area for dissolution.[8][9] This can be achieved through techniques like micronization or nanomilling.
Experimental Workflow for Formulation Development:
Caption: Workflow for selecting and optimizing a formulation to enhance the oral bioavailability of this compound.
-
2. Issue: Precipitation of this compound upon dilution of DMSO stock solution.
-
Question: When we dilute our concentrated DMSO stock of this compound into an aqueous buffer for in vitro assays or for preparing a dosing solution, the compound precipitates. How can we prevent this?
-
Answer: This is a common issue for compounds with low water solubility. The DMSO keeps the compound solubilized at high concentrations, but upon dilution with an aqueous medium, the solubility limit is exceeded, leading to precipitation.
Recommended Solutions:
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween-80 or Polysorbate 80, in the aqueous dilution buffer can help to maintain the solubility of this compound by forming micelles that encapsulate the drug molecules.
-
Use of Cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[8] A suggested formulation using this approach is:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)[2]
-
-
Stepwise Dilution: A stepwise dilution approach while vortexing or sonicating can sometimes help to prevent immediate precipitation. However, this may not guarantee long-term stability.
-
Warming and Sonication: For some formulations, gentle warming (e.g., to 50°C) and sonication can aid in dissolution, especially when preparing more concentrated stock solutions in DMSO.[1]
Quantitative Data: Solubility of this compound
Solvent Solubility Reference DMSO ≥ 100 mg/mL [2] Water Insoluble [1] Ethanol Insoluble [1] DMF 2 mg/mL [10] DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL [10] -
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
-
This compound is a potent extracellular antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][4] It functions by binding to circulating PCSK9, which prevents PCSK9 from interacting with low-density lipoprotein receptors (LDLR) on the surface of hepatocytes.[4] By blocking this interaction, this compound prevents the PCSK9-mediated degradation of LDLRs. This leads to an increased number of LDLRs being recycled back to the cell surface, which in turn enhances the clearance of LDL-cholesterol from the bloodstream.[4]
Signaling Pathway of this compound Action:
Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.
2. What are the recommended storage conditions for this compound?
-
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] For short-term storage (days to weeks), it can be stored at 0-4°C.[4] Stock solutions in solvent should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
3. Are there established in vivo dosing regimens for this compound?
-
Yes, preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound.
-
In high-fat diet-fed mice, a dose of 8 mg/kg lowered cholesterol levels by 32%.[1]
-
In high-fat diet-fed female Wistar rats, a subcutaneous dose of 4 mg/kg administered daily for 3 weeks reduced obesity and dyslipidemia.[2]
Summary of In Vivo Efficacy Data:
Animal Model Dose and Route Duration Key Findings Reference High-fat diet-fed mice 8 mg/kg (route not specified) Not specified 32% reduction in cholesterol levels [1] High-fat diet-fed female Wistar rats 4 mg/kg; s.c. Daily for 3 weeks Reduced obesity and dyslipidemia; improved insulin (B600854) sensitivity [2] -
4. What are some general strategies to improve the bioavailability of poorly soluble drugs like this compound?
-
Improving the bioavailability of poorly soluble drugs is a central challenge in pharmaceutical development.[11] Several established techniques can be considered:
-
Physical Modifications:
-
Chemical Modifications:
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of solvents to increase solubility.[14]
-
Surfactants: Using surfactants to form micelles and solubilize the drug.[11]
-
Lipid-Based Drug Delivery Systems (LBDDS): (e.g., solutions, emulsions, self-emulsifying drug delivery systems) to enhance solubility and absorption.[5][6][7]
-
Nanotechnology: (e.g., nanoparticles, nanoemulsions, liposomes) to improve solubility, protect the drug from degradation, and potentially target delivery.[5][9][12]
-
Logical Relationship of Bioavailability Enhancement Strategies:
Caption: Interrelationship of factors limiting bioavailability and strategies for enhancement.
-
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Add 100 µL of DMSO to the vial containing this compound.
-
Vortex and/or sonicate until the powder is completely dissolved. A clear solution should be obtained.
-
Add 400 µL of PEG300 to the solution. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80. Vortex until the solution is homogeneous and clear.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to use this formulation immediately after preparation.[1]
-
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
-
Objective: To prepare a 1 mg/mL suspension of this compound in a corn oil vehicle.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh 1 mg of this compound into a sterile vial.
-
Add 100 µL of DMSO to the vial.
-
Vortex and sonicate until the this compound is fully dissolved.
-
Add 900 µL of corn oil to the DMSO solution.
-
Vortex vigorously for 2-3 minutes to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.[1] Ensure the suspension is well-mixed before drawing each dose.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing SBC-115076 Aggregation in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PCSK9 inhibitor, SBC-115076. The content is designed to address specific issues related to compound aggregation that may be encountered during biochemical assays.
Troubleshooting Guide: this compound Aggregation
This guide is presented in a question-and-answer format to help you troubleshoot common problems associated with this compound aggregation in your experiments.
Question 1: My dose-response curve for this compound is unusually steep and shows a sharp drop-off in activity at higher concentrations. What could be the cause?
Answer: This is a classic indicator of compound aggregation. At a certain concentration, known as the Critical Aggregation Concentration (CAC), small molecules can self-assemble into colloidal particles. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to a steep, often non-stoichiometric, inhibition curve. The subsequent drop-off in activity at higher concentrations can be due to the formation of larger, less active aggregates or precipitation of the compound out of solution.
Recommended Actions:
-
Determine the Critical Aggregation Concentration (CAC): It is crucial to experimentally determine the CAC of this compound in your specific assay buffer. A common method for this is Dynamic Light Scattering (DLS).
-
Work Below the CAC: Once the CAC is known, ensure that all your experiments are conducted at this compound concentrations well below this threshold to avoid aggregation-induced artifacts.
-
Include a Non-ionic Detergent: The addition of a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration above its critical micelle concentration (CMC) can often prevent or reverse the formation of small molecule aggregates. It is recommended to test a range of detergent concentrations to find the optimal condition for your assay.
Question 2: I am observing inconsistent results and poor reproducibility in my PCSK9-LDLR binding assay with this compound. Could this be related to aggregation?
Answer: Yes, inconsistent results and poor reproducibility are common consequences of compound aggregation. The formation of aggregates is highly sensitive to minor variations in experimental conditions, such as buffer composition, pH, temperature, and even the rate of compound addition. This sensitivity can lead to significant well-to-well and day-to-day variability in your assay results.
Recommended Actions:
-
Control for Compound Solubility: this compound is known to be poorly soluble in aqueous solutions.[1] Ensure that your stock solution in DMSO is fully dissolved before diluting it into your aqueous assay buffer. When diluting, do so in a stepwise manner with vigorous mixing to minimize the risk of precipitation.
-
Pre-incubation and Centrifugation: Before adding this compound to your assay plate, pre-incubate the diluted compound in the assay buffer for a short period (e.g., 15-30 minutes). Subsequently, centrifuge the solution at high speed (e.g., >14,000 x g) to pellet any pre-formed aggregates. Use the supernatant for your assay.
-
Run a Counter-Screen: Employ a counter-screen assay, such as the β-lactamase inhibition assay, to specifically test for aggregation-based inhibition. This compound should not inhibit β-lactamase, and any observed inhibition that is sensitive to the presence of a detergent would be a strong indicator of aggregation.
Question 3: I have included a non-ionic detergent in my assay, but I am still concerned about potential artifacts. How can I be more confident that the observed activity of this compound is specific?
Answer: While detergents are a valuable tool, they may not always completely eliminate aggregation or could potentially interfere with your assay. Therefore, employing orthogonal methods to confirm the specific activity of this compound is highly recommended.
Recommended Actions:
-
Vary the Protein Concentration: True inhibitors that bind to their target with a specific stoichiometry should exhibit an IC50 value that is independent of the enzyme or protein concentration. In contrast, the IC50 of an aggregating inhibitor will often increase with increasing protein concentration as the aggregates become saturated.
-
Use Structurally Dissimilar Control Compounds: Test a known, well-behaved PCSK9 inhibitor with a different chemical scaffold alongside this compound. If both compounds show similar and expected behavior, it increases confidence that your assay is robust.
-
Confirm with a Cell-Based Assay: Ultimately, confirming the activity of this compound in a relevant cell-based assay, such as a DiI-LDL uptake assay in HepG2 cells, provides strong evidence for its specific mechanism of action. Aggregation is often less of an issue in the complex environment of a cell-based assay.
Frequently Asked Questions (FAQs)
What is the known solubility of this compound?
This compound is reported to be soluble in DMSO at concentrations of ≥52.8 mg/mL.[1][2] However, it is practically insoluble in water and ethanol.[1]
What is the mechanism of action of this compound?
This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] By binding to PCSK9, it prevents the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), leading to increased LDLR levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the circulation.
At what concentrations is this compound typically used in biochemical assays?
Based on published studies, this compound has been used in in vitro assays at concentrations ranging from nanomolar to low micromolar (e.g., 5 µM, 15 µM, and 50 µM). However, it is crucial to experimentally verify the absence of aggregation at the concentrations used in your specific assay.
What are some common biochemical assays used to test PCSK9 inhibitors like this compound?
Several assay formats are available, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): These assays measure the interaction between tagged PCSK9 and LDLR.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, this is a bead-based assay that detects the proximity of tagged PCSK9 and LDLR.
-
Fluorescence Polarization (FP): This method can be used to monitor the binding of a fluorescently labeled ligand to PCSK9.
-
ELISA-based binding assays: These are solid-phase assays that can quantify the interaction between PCSK9 and LDLR.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥52.8 mg/mL | [1][2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Critical Micelle Concentrations (CMC) of Common Non-ionic Detergents
| Detergent | Critical Micelle Concentration (CMC) |
| Triton X-100 | ~0.15 mM |
| Tween-20 | ~0.06 mM |
Note: The exact CMC can vary depending on buffer conditions such as ionic strength and temperature.
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Determination of Critical Aggregation Concentration (CAC)
-
Objective: To determine the concentration at which this compound begins to form aggregates in a specific assay buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer of interest
-
DLS instrument and compatible cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer, starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Ensure the final DMSO concentration is constant across all samples and matches the concentration used in your biochemical assay.
-
Include a buffer-only control containing the same final DMSO concentration.
-
Equilibrate the samples to the desired assay temperature.
-
Measure the light scattering intensity and particle size distribution for each concentration using the DLS instrument.
-
The CAC is the concentration at which a significant increase in scattering intensity and the appearance of larger particles (aggregates) is observed.
-
2. β-Lactamase Counter-Screen for Aggregation
-
Objective: To determine if the inhibitory activity of this compound is due to non-specific aggregation.
-
Materials:
-
β-Lactamase (e.g., from Enterobacter cloacae)
-
Nitrocefin (B1678963) (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
This compound
-
Non-ionic detergent (e.g., Triton X-100)
-
96- or 384-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare two sets of assay plates. In one set, the assay buffer contains a non-ionic detergent (e.g., 0.01% Triton X-100), and in the other set, the buffer is detergent-free.
-
Add this compound at various concentrations to the wells of both sets of plates. Include appropriate controls (no compound, known aggregator as a positive control).
-
Add β-lactamase to all wells and incubate for a short period.
-
Initiate the reaction by adding nitrocefin to all wells.
-
Monitor the hydrolysis of nitrocefin by measuring the absorbance at 490 nm over time.
-
Interpretation: A true inhibitor will show similar activity in the presence and absence of detergent. An aggregator will typically show significant inhibition in the absence of detergent, which is substantially reduced or eliminated in the presence of detergent.
-
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected this compound aggregation.
References
Cell permeability considerations for SBC-115076
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving SBC-115076, a potent antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an extracellular antagonist of PCSK9.[1] It functions by binding to circulating PCSK9, which prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of LDLR to the cell surface. Enhanced LDLR expression on hepatocytes promotes the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.
Q2: Is high intracellular permeability a requirement for the activity of this compound?
A2: Given that the therapeutic target of this compound, the PCSK9 protein, is located in the extracellular space where it binds to LDLR, high intracellular permeability is not considered a primary requirement for its mechanism of action. The compound's efficacy is derived from its ability to disrupt the extracellular protein-protein interaction between PCSK9 and LDLR.
Q3: In which cell lines has this compound been shown to be active?
A3: this compound has demonstrated activity in various in vitro cell-based assays. For instance, it has been shown to increase the uptake of fluorescently labeled LDL in HepG2 cells, a human liver cancer cell line commonly used to study cholesterol metabolism.[1] It has also been used in studies with THP-1 cells, a human monocytic cell line often used to model macrophage function.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.
Q5: Are there any known cytotoxicity data for this compound?
Troubleshooting Guides
Issue 1: Inconsistent results in LDL uptake assays.
-
Possible Cause 1: Suboptimal Cell Health. HepG2 cells, or other cell lines used, may not be healthy, leading to variability in LDLR expression and function.
-
Troubleshooting Tip: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Inactive this compound. Improper storage or handling of the compound can lead to degradation.
-
Troubleshooting Tip: Store this compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage. Prepare fresh working solutions from a frozen stock for each experiment.
-
-
Possible Cause 3: Variability in Labeled LDL. The quality and concentration of fluorescently labeled LDL (e.g., DiI-LDL) can impact the results.
-
Troubleshooting Tip: Use a consistent lot of labeled LDL and validate its uptake in your cell system. Titrate the concentration of labeled LDL to find the optimal signal-to-noise ratio.
-
Issue 2: Low or no observable effect on LDLR levels.
-
Possible Cause 1: Insufficient Concentration of this compound. The concentration of the compound may be too low to effectively inhibit PCSK9 in your experimental setup.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and PCSK9 concentration. Concentrations in the range of 0.5 µM to 50 µM have been used in published studies.[2]
-
-
Possible Cause 2: Low Endogenous PCSK9 Expression. The cell line you are using may not express sufficient levels of PCSK9 for an inhibitory effect to be observed.
-
Troubleshooting Tip: Confirm PCSK9 expression in your cell line via Western blot or ELISA. Alternatively, you can exogenously add recombinant PCSK9 to the cell culture medium to have better control over the system.
-
-
Possible Cause 3: Incorrect Timing of Treatment and Analysis. The incubation time with this compound may not be optimal for observing changes in LDLR levels.
-
Troubleshooting Tip: Perform a time-course experiment to identify the optimal duration of treatment. A 24-hour incubation period has been shown to be effective in some studies.[1]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| PCSK9-mediated LDLR Degradation | HepG2 | 0.5, 1.5, 5.0 µM | Concentration-dependent inhibition | [2] |
| LDL Uptake | HepG2 | 20 µM | Increased uptake of Fluorescent Dil-LDL | [1] |
| PCSK9/LDLR Interaction | N/A (In vitro binding assay) | 5, 15, 50 µM | Inhibition of binding | [2] |
Experimental Protocols
Protocol 1: LDL Uptake Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 2 x 104 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete growth medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Labeled LDL Incubation: Prepare a solution of fluorescently labeled LDL (e.g., DiI-LDL) in serum-free medium at a final concentration of 10 µg/mL. Add this solution to each well and incubate for 4 hours at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound labeled LDL.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Excitation/Emission of ~554/571 nm for DiI).
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage increase in LDL uptake.
Protocol 2: Western Blot for LDLR Expression
-
Cell Lysis: Following treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: LDL uptake assay workflow.
References
Technical Support Center: SBC-115076 Preclinical Toxicity Assessment
Disclaimer: Publicly available, detailed preclinical toxicology data for SBC-115076 is limited. The following information is based on general principles of preclinical safety assessment for small molecule drug candidates and published data on PCSK9 inhibitors as a class. Researchers should always establish a comprehensive, study-specific safety plan.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how might it relate to potential toxicities?
A1: this compound is a potent extracellular antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] Its primary function is to bind to circulating PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR) on hepatocytes.[1] This inhibition of the PCSK9-LDLR interaction prevents the degradation of LDLR, leading to increased recycling of LDLR to the cell surface.[1] Enhanced LDLR expression promotes the clearance of LDL-cholesterol from the bloodstream.[1]
Potential toxicities could theoretically arise from exaggerated pharmacology (extremely low LDL-C levels) or off-target effects. However, studies on PCSK9 inhibitors have generally shown them to be well-tolerated.[4]
Q2: What are the typical preclinical models used to assess the toxicity of small molecule PCSK9 inhibitors like this compound?
A2: Preclinical toxicity programs for small molecules typically involve both in vitro and in vivo models.
-
In vitro assays: These are used for initial safety screening. For a compound like this compound, this would likely include cytotoxicity assays in relevant cell lines (e.g., human hepatocytes like HepG2) and assessments for off-target effects, such as hERG channel assays for cardiovascular safety.[5]
-
In vivo models: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are used for systemic toxicity studies.[6] Efficacy for this compound has been demonstrated in high-fat diet-fed rats and mouse models.[3] Toxicity studies would likely use these same species to allow for correlation between efficacy and safety.
Q3: What would a standard preclinical safety assessment pipeline for this compound entail?
A3: A standard preclinical safety assessment, often part of Investigational New Drug (IND)-enabling studies, would include:
-
Safety Pharmacology Core Battery: These studies investigate the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems before first-in-human administration.[5][7]
-
Acute Toxicity Studies: These determine the effects of a single, high dose of the drug.
-
Repeated-Dose Toxicity Studies: These studies, which can range from a few weeks to several months, evaluate the toxicological profile of the drug after repeated administration. They are crucial for determining a No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity Assays: A battery of tests to assess the potential of the drug to cause genetic damage.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These studies characterize the pharmacokinetic profile of the drug.[8][9]
Troubleshooting Guides
Q1: We observed unexpected mortality in our rodent repeated-dose toxicity study with a novel PCSK9 inhibitor. What are the potential causes and how should we investigate?
A1: Unexpected mortality requires immediate investigation. Potential causes and a troubleshooting workflow are outlined below.
-
Initial Investigation:
-
Dose and Formulation: Verify the dosing calculations, formulation protocol, and stability of the dosing solution. An error in preparation could lead to an overdose.
-
Route of Administration: Confirm the correct administration technique was used (e.g., for subcutaneous administration, check for signs of infection or incorrect placement).
-
Animal Health: Review the health status of the animals prior to dosing.
-
-
Pathology:
-
Conduct a full necropsy on the deceased animals to identify any gross pathological changes.
-
Perform histopathological examination of all major organs to identify the target organs of toxicity.
-
-
Troubleshooting Workflow:
Q2: Our in vitro cytotoxicity assay with this compound in HepG2 cells shows conflicting results between experiments. What could be the cause?
A2: Variability in in vitro assays can stem from several factors.
-
Compound Solubility: this compound is soluble in DMSO but not in water.[1] Ensure the final DMSO concentration in your cell culture media is consistent and non-toxic to the cells (typically <0.5%). Precipitation of the compound can lead to inconsistent results.
-
Cell Health and Passage Number: Ensure your HepG2 cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and plate reading parameters.
Data Presentation
The following tables are illustrative of the type of data that would be collected in preclinical toxicity studies for a compound like this compound.
Table 1: Illustrative Summary of a 28-Day Repeated-Dose Toxicity Study in Rats
| Parameter | Vehicle Control | Low Dose (e.g., 5 mg/kg/day) | Mid Dose (e.g., 20 mg/kg/day) | High Dose (e.g., 100 mg/kg/day) |
| Clinical Observations | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| Body Weight Change (%) | +15% | +14% | +15% | +12% |
| Hematology | WNL | WNL | WNL | WNL |
| Clinical Chemistry | ||||
| ALT (U/L) | 25 ± 5 | 26 ± 6 | 28 ± 5 | 35 ± 7 |
| AST (U/L) | 60 ± 10 | 62 ± 12 | 65 ± 11 | 75 ± 15 |
| Total Cholesterol (mg/dL) | 70 ± 8 | 45 ± 6 | 30 ± 5 | 25 ± 4 |
| Organ Weights (g) | ||||
| Liver | 10.5 ± 1.2 | 10.6 ± 1.3 | 10.8 ± 1.1 | 11.5 ± 1.4 |
| Histopathology | No significant findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy in liver |
| NOAEL (mg/kg/day) | - | - | 20 | - |
WNL: Within Normal Limits; NOAEL: No-Observed-Adverse-Effect-Level. Data are hypothetical.
Table 2: Illustrative Safety Pharmacology Core Battery Results
| System | Assay | Endpoint | Result |
| Central Nervous System | Irwin Test (in rats) | Behavioral, autonomic, and neurological effects | No adverse effects observed up to 100 mg/kg |
| Cardiovascular System | hERG in vitro assay | IC50 for potassium channel inhibition | > 30 µM (low risk) |
| Telemetry (in conscious dogs) | Blood pressure, heart rate, ECG | No significant changes at exposures up to 10x the efficacious dose | |
| Respiratory System | Whole-body plethysmography (in rats) | Respiratory rate, tidal volume | No adverse effects observed up to 100 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity. Incubate for 24-48 hours.
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Protocol 2: General 28-Day Repeated-Dose Oral Toxicity Study in Wistar Rats
-
Animal Acclimatization: Acclimatize male and female Wistar rats for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose), with an equal number of males and females per group. A recovery group may be included for the high-dose and control groups.
-
Dosing: Administer this compound or the vehicle daily via the intended clinical route (e.g., oral gavage, subcutaneous injection) for 28 consecutive days.
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity and mortality.
-
Weekly: Record body weights and food consumption.
-
At Termination: Collect blood for hematology and clinical chemistry analysis.
-
-
Pathology:
-
Perform a complete necropsy on all animals.
-
Record the weights of major organs.
-
Preserve organs and tissues in formalin for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent changes and determine the NOAEL.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of recovery animals in nonclinical safety assessment studies with monoclonal antibodies: further 3Rs opportunities remain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SBC-115076 and Statins in Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical investigational drug SBC-115076 and the established class of cholesterol-lowering agents, statins. The objective is to furnish a detailed overview of their respective mechanisms of action, supported by available experimental data, to inform research and drug development efforts in the field of hypercholesterolemia management.
Executive Summary
Statins represent the cornerstone of therapy for elevated low-density lipoprotein cholesterol (LDL-C), exhibiting a well-documented efficacy and safety profile established over decades of clinical use. They function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. In contrast, this compound is a preclinical small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By targeting PCSK9, this compound prevents the degradation of LDL receptors, leading to increased clearance of LDL-C from the circulation. While clinical data for this compound is not yet available, preclinical studies suggest a promising cholesterol-lowering potential. This guide will delve into the distinct mechanisms of these two classes of drugs and present the available quantitative data to facilitate a comparative understanding.
Data Presentation: Quantitative Comparison of Cholesterol Reduction
The following table summarizes the LDL-C reduction efficacy of various statins based on extensive clinical trial data. As this compound is in the preclinical stage, direct comparative clinical data is unavailable. Preclinical data from an in vivo study in high-fat diet-fed rats showed that this compound administered at 4 mg/kg daily via subcutaneous injection for three weeks resulted in weight loss and cholesterol reduction, with some metrics suggesting superiority to atorvastatin (B1662188) in obese female rats[1]. However, for a direct and clinically relevant comparison, human trial data is necessary.
| Drug Class | Drug | Dosage Range (mg/day) | Mean LDL-C Reduction (%) | Key Clinical Trials/Meta-Analyses |
| Statins | Atorvastatin | 10-80 | 37-61[2][3][4][5][6][7] | STELLAR, TNT |
| Rosuvastatin (B1679574) | 5-40 | 41-63[2][5][8][9][10][11][12] | STELLAR, JUPITER | |
| Simvastatin (B1681759) | 10-80 | 28-46[2][5][12][13] | SEARCH | |
| Pravastatin (B1207561) | 10-160 | 22-45[5][14][15][16] | PLAC-I, REGRESS, KAPS | |
| Lovastatin (B1675250) | 20-80 | 21-41[17][18][19][20][21] | AFCAPS/TexCAPAPS, EXCEL | |
| Fluvastatin (B1673502) | 20-80 | 15-38[22][23][24][25][26] | LCAS | |
| PCSK9 Inhibitor (Preclinical) | This compound | 4 mg/kg (in rats) | Data not available in % LDL-C reduction from published studies. Showed cholesterol reduction in a rat model.[1] | N/A (Preclinical) |
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and statins lies in their molecular targets and mechanisms of action to lower LDL-C.
This compound: Targeting PCSK9 to Enhance LDL Receptor Recycling
This compound is an inhibitor of PCSK9.[1] PCSK9 is a protein that binds to LDL receptors on the surface of hepatocytes, targeting them for lysosomal degradation. By inhibiting PCSK9, this compound prevents this degradation, leading to an increased number of LDL receptors available to clear LDL-C from the bloodstream. In vitro studies in HepG2 cells have demonstrated that this compound increases the uptake of fluorescently labeled LDL, confirming its mechanism of action.[27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. anatoljcardiol.com [anatoljcardiol.com]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacotherapy Update | Rosuvastatin: A New Pharmacotherapy for LDL-Cholesterol Reduction [clevelandclinicmeded.com]
- 10. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Intensive lowering of LDL cholesterol with 80 mg versus 20 mg simvastatin daily in 12 064 survivors of myocardial infarction: a double-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of Pravastatin 40 mg, 80 mg, and 160 mg per Day - American College of Cardiology [acc.org]
- 15. Effect of pravastatin on LDL particle concentration as determined by NMR spectroscopy: a substudy of a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cochranelibrary.com [cochranelibrary.com]
- 17. Three-fold effect of lovastatin treatment on low density lipoprotein metabolism in subjects with hyperlipidemia: increase in receptor activity, decrease in apoB production, and decrease in particle affinity for the receptor. Results from a novel triple-tracer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nyp.org [nyp.org]
- 19. medcentral.com [medcentral.com]
- 20. natap.org [natap.org]
- 21. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Fluvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluvastatin for lowering lipids | Cochrane [cochrane.org]
- 24. Effects of fluvastatin on coronary atherosclerosis in patients with mild to moderate cholesterol elevations (Lipoprotein and Coronary Atherosclerosis Study [LCAS]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
A Comparative Guide to PCSK9 Inhibition: SBC-115076 vs. Evolocumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the preclinical small molecule SBC-115076 and the clinically approved monoclonal antibody, evolocumab. Both agents aim to lower low-density lipoprotein cholesterol (LDL-C) by preventing PCSK9-mediated degradation of the LDL receptor (LDLR), albeit through different molecular modalities. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
Evolocumab is a well-established, potent PCSK9 inhibitor with extensive clinical data demonstrating significant LDL-C reduction and cardiovascular benefits. As a monoclonal antibody, it offers high specificity and a long half-life, allowing for infrequent subcutaneous administration. This compound is a small molecule antagonist of the PCSK9-LDLR interaction in the preclinical stage of development. Preclinical data suggests it effectively inhibits PCSK9 and lowers cholesterol in animal models, with the potential advantage of oral bioavailability. A direct comparison is inherently limited by the different developmental stages of these two inhibitors.
Mechanism of Action
Both this compound and evolocumab function by inhibiting the interaction between PCSK9 and the LDL receptor on the surface of hepatocytes.[1][2] By blocking this interaction, both compounds prevent the internalization and subsequent lysosomal degradation of the LDLR. This leads to an increased number of LDL receptors recycled to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the bloodstream.[1][2]
Evolocumab, a fully human monoclonal antibody, binds directly to circulating PCSK9, physically preventing it from attaching to the LDLR.[2] this compound, as a small molecule, is also designed to antagonize the PCSK9-LDLR interaction.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and evolocumab. It is crucial to note that the data for this compound is from preclinical studies, while the data for evolocumab is primarily from human clinical trials.
Table 1: In Vitro & Preclinical In Vivo Efficacy
| Parameter | This compound | Evolocumab | Source(s) |
| Target | PCSK9-LDLR Interaction | Circulating PCSK9 | [1][2] |
| Molecule Type | Small Molecule | Human Monoclonal IgG2 | [1][2] |
| IC50 (PCSK9-LDLR Binding) | ~30 nM | Not directly comparable | [1] |
| In Vivo Model | High-fat diet fed mice | Not applicable (clinical data) | [1] |
| In Vivo Efficacy (Mice) | Up to 50% reduction in total cholesterol | Not applicable (clinical data) | [1] |
| In Vivo Model | High-fat diet fed rats | Not applicable (clinical data) | [3] |
| In Vivo Efficacy (Rats) | Cholesterol reduction (dose-dependent) | Not applicable (clinical data) | [3] |
Table 2: Clinical Efficacy of Evolocumab
| Clinical Trial | Patient Population | Treatment Arm | LDL-C Reduction vs. Placebo (at 12 weeks) | Source(s) |
| LAPLACE-2 | Hypercholesterolemia on statin therapy | 140 mg every 2 weeks | 63-75% | [4][5] |
| 420 mg every 4 weeks | 63-75% | [4][5] | ||
| OSLER-1 & 2 | Patients from Phase 2 & 3 studies | Evolocumab + Standard of Care | ~61% | [6] |
| FOURIER | Established atherosclerotic cardiovascular disease on statins | Evolocumab | Significant reduction in major adverse cardiovascular events | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PCSK9-LDLR Binding Inhibition Assay (In Vitro)
This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.
-
Principle: A solid-phase binding assay, typically an ELISA format, is used. Recombinant LDLR is coated onto microplate wells. Recombinant, tagged (e.g., His-tagged) PCSK9 is then added in the presence of varying concentrations of the inhibitor. The amount of bound PCSK9 is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.
-
Protocol Outline:
-
Coat a 96-well plate with recombinant LDLR ectodomain and incubate overnight.
-
Block non-specific binding sites.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Add a fixed concentration of His-tagged recombinant PCSK9 and incubate.
-
Wash the plate to remove unbound PCSK9 and inhibitor.
-
Add an anti-His-tag antibody conjugated to HRP and incubate.
-
Wash the plate.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular LDL Uptake Assay (In Vitro)
This assay measures the functional effect of PCSK9 inhibition on the uptake of LDL-C by hepatocytes.
-
Principle: A human hepatocyte cell line (e.g., HepG2) is used. These cells are treated with recombinant PCSK9 to induce LDLR degradation, which reduces their ability to take up fluorescently labeled LDL (e.g., DiI-LDL). The assay measures the ability of a test compound to rescue this phenotype by inhibiting PCSK9, thereby restoring LDL uptake.
-
Protocol Outline:
-
Seed HepG2 cells in a multi-well plate.
-
Incubate the cells in a lipoprotein-deficient serum medium to upregulate LDLR expression.
-
Treat the cells with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of the test compound (e.g., this compound).
-
Add fluorescently labeled LDL to the wells and incubate to allow for uptake.
-
Wash the cells to remove any unbound fluorescent LDL.
-
Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
In Vivo Efficacy Study in Animal Models (this compound)
These studies assess the cholesterol-lowering efficacy of this compound in a living organism.
-
Principle: An animal model susceptible to hypercholesterolemia (e.g., C57BL/6 mice fed a high-fat diet) is used. The animals are treated with the test compound over a period, and changes in blood lipid profiles are monitored.
-
Protocol Outline (based on patent information): [4]
-
Male C57BL/6 mice are fed a high-fat diet to induce hypercholesterolemia.
-
Animals are divided into treatment groups (e.g., vehicle control, this compound at various doses, positive control like atorvastatin).
-
The compound is administered daily (e.g., via subcutaneous injection or oral gavage) for a specified duration.
-
Blood samples are collected at baseline and at various time points during the study.
-
Plasma is isolated, and total cholesterol and LDL-C levels are measured using standard enzymatic assays.
-
The percentage change in cholesterol levels from baseline is calculated for each treatment group and compared to the vehicle control.
-
Human Clinical Trial Design (Evolocumab - LAPLACE-2 Example)[4][5]
-
Principle: A randomized, double-blind, placebo- and active-controlled study to evaluate the efficacy and safety of evolocumab in patients with hypercholesterolemia already receiving statin therapy.
-
Protocol Outline:
-
Patient Population: Patients with primary hypercholesterolemia and mixed dyslipidemia on a stable dose of statin.
-
Randomization: Patients are randomized to receive either evolocumab (e.g., 140 mg every two weeks or 420 mg monthly), placebo, or an active comparator (e.g., ezetimibe).
-
Treatment Period: Typically 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint is the percentage change in LDL-C from baseline to the mean of weeks 10 and 12.
-
Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to measure lipid parameters. Safety and tolerability are also monitored.
-
Conclusion
Evolocumab stands as a clinically validated and highly effective therapy for lowering LDL-C, with a well-documented safety and efficacy profile from large-scale cardiovascular outcome trials. Its mechanism as a monoclonal antibody provides high target specificity. This compound represents a promising preclinical small molecule with the potential for oral administration, a significant advantage over injectable biologics. The available preclinical data for this compound demonstrates on-target activity and in vivo efficacy in animal models. Further clinical development will be necessary to ascertain the translational efficacy and safety of this compound in humans and to allow for a more direct comparison with established therapies like evolocumab. Researchers and drug development professionals should consider the distinct advantages and current developmental status of each of these PCSK9 inhibitors in their respective fields of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2014150326A1 - Anti-proprotein convertase subtilisin kexin type 9 (anti-pcsk9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Small Molecule Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors: Hit to Lead Optimization of Systemic Agents - American Chemical Society - Figshare [acs.figshare.com]
- 7. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: SBC-115076, a Small Molecule PCSK9 Antagonist, versus Alirocumab, a Monoclonal Antibody
A Comparative Analysis of Preclinical Data for Researchers and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. This guide provides a preclinical comparison of two distinct therapeutic modalities targeting PCSK9: SBC-115076, a small molecule antagonist, and alirocumab (B1149425), a fully human monoclonal antibody.
It is important to note that a direct head-to-head preclinical study comparing this compound and alirocumab has not been identified in the public domain. This comparison is therefore based on the available, independent preclinical data for each compound.
Mechanism of Action: Targeting the PCSK9-LDLR Interaction
Both this compound and alirocumab function by inhibiting the interaction between PCSK9 and the LDLR, albeit through different molecular mechanisms inherent to their chemical nature.[1][2][3]
-
This compound: As a small molecule, this compound is an extracellular antagonist that binds to circulating PCSK9, preventing its association with the LDLR on hepatocytes.[4] This blockade of the protein-protein interaction averts the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[5] The higher density of LDLRs enhances the clearance of LDL-C from the bloodstream.[4]
-
Alirocumab: Alirocumab is a fully human monoclonal antibody of the IgG1 isotype that binds with high affinity and specificity to PCSK9.[3][6] By binding to PCSK9, alirocumab sterically hinders its interaction with the LDLR.[2] This neutralization of PCSK9 prevents the formation of the PCSK9-LDLR complex and the subsequent lysosomal degradation of the receptor.[1][7] Consequently, more LDLRs are available on the hepatocyte surface to remove LDL-C from circulation.[6]
Caption: PCSK9 signaling pathway and points of inhibition.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and alirocumab.
Table 1: In Vitro Efficacy
| Parameter | This compound | Alirocumab | Reference |
| Target | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | [3][4] |
| Modality | Small Molecule Antagonist | Human Monoclonal Antibody (IgG1) | [3][4] |
| IC₅₀ (PCSK9 Binding) | ~30 nM | Data not available in preclinical context | |
| Cell-Based Activity | Increases fluorescent DiI-LDL uptake in HepG2 cells. Inhibits PCSK9-mediated LDLR degradation in a concentration-dependent manner in HepG2 cells. | Increases hepatic LDLR protein levels in APOE*3Leiden.CETP mice, implying prevention of degradation. | [4][5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound | Alirocumab | Reference |
| Animal Model | High-fat diet-fed mice and rats | APOE*3Leiden.CETP mice on a Western-type diet | [4][8][9] |
| Dosing Regimen | 8 mg/kg in mice; 4 mg/kg (s.c. daily for 3 weeks) in rats | 3-10 mg/kg weekly subcutaneous injections | [4][8][9] |
| Effect on Total Cholesterol | Lowers cholesterol levels by 32% in mice. Reduces cholesterol levels in rats. | Dose-dependently decreased average plasma total cholesterol by 37% to 46% compared to control. | [4][8][9] |
| Effect on LDL-C | Lowers LDL-C levels. | Significantly reduces non-HDL-C. | [4][10] |
| Effect on Atherosclerosis | Data not available | Dose-dependently decreased atherosclerotic lesion size by 71% to 88% compared to control. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate PCSK9 inhibitors.
In Vitro LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL, which is an indicator of LDLR activity.
Caption: A representative workflow for an in vitro LDL uptake assay.
Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.[11][12]
-
Treatment: The cells are then treated with the test compound (this compound or alirocumab) in the presence of recombinant human PCSK9 for a specified period (e.g., 16-24 hours).[11][13]
-
LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the wells, and the cells are incubated for an additional 3-4 hours to allow for LDL uptake.[12][14]
-
Washing: The cells are washed to remove any unbound fluorescent LDL.[11]
-
Quantification: The amount of LDL uptake is quantified by measuring the fluorescence intensity using a microplate reader or by fluorescence microscopy.[11][14] The results are typically normalized to the total cell protein content.[14]
PCSK9-LDLR Binding Assay
This assay directly measures the interaction between PCSK9 and the LDLR and is used to determine the inhibitory potential of test compounds.
Protocol:
-
Plate Coating: A 96-well plate is coated with the LDLR ectodomain.[15][16]
-
Blocking: The plate is blocked to prevent non-specific binding.[15]
-
Incubation: His-tagged or biotinylated PCSK9 is incubated in the wells in the presence or absence of the test inhibitor (this compound or alirocumab).[15][16]
-
Washing: The plate is washed to remove unbound proteins and inhibitors.
-
Detection: The amount of bound PCSK9 is detected using an anti-His or streptavidin-HRP conjugated antibody, followed by the addition of a chemiluminescent or chromogenic substrate.[15][16][17]
-
Measurement: The signal is measured using a luminometer or spectrophotometer.
In Vivo Hypercholesterolemia Animal Model
Animal models are essential for evaluating the in vivo efficacy and safety of novel therapeutics.
Protocol:
-
Model Induction: A hypercholesterolemic animal model is established, for instance, by feeding mice a high-fat or Western-type diet for several weeks.[18][19] Genetically modified mice, such as APOE*3Leiden.CETP mice, are also commonly used.[9]
-
Treatment: The animals are treated with the test compound (this compound or alirocumab) or a vehicle control over a defined period. Dosing can be administered via various routes, including subcutaneous injection or oral gavage.
-
Blood Collection and Lipid Analysis: Blood samples are collected at baseline and at various time points during the study. Plasma or serum is isolated, and lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are analyzed using enzymatic assays or ELISA.[20]
-
Atherosclerosis Assessment (optional): At the end of the study, aortas can be harvested, and the extent of atherosclerotic plaque formation can be quantified by staining with Oil Red O.[9]
Conclusion
Both this compound and alirocumab have demonstrated promising preclinical efficacy in modulating the PCSK9-LDLR pathway and reducing cholesterol levels. Alirocumab, as a monoclonal antibody, has a well-documented and potent effect on LDL-C reduction and has shown to regress atherosclerotic plaques in a mouse model. This compound, a small molecule inhibitor, also effectively lowers cholesterol in vivo and demonstrates in vitro potency. The choice between a small molecule and a monoclonal antibody approach for PCSK9 inhibition will likely depend on a variety of factors, including oral bioavailability, manufacturing costs, and the potential for immunogenicity. The absence of direct comparative preclinical studies highlights an area for future research that would be of great interest to the scientific and drug development communities.
References
- 1. What is the mechanism of action of Alirocumab? [synapse.patsnap.com]
- 2. What is the mechanism of Alirocumab? [synapse.patsnap.com]
- 3. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alirocumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alirocumab, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DiI‐LDL uptake assay [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Animal Model Screening for Hyperlipidemic ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel mouse model of familial combined hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Small Molecule PCSK9 Inhibition: A Comparative Guide to Alternatives for SBC-115076
For researchers, scientists, and drug development professionals at the forefront of cardiovascular disease therapeutics, the quest for orally available small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) remains a pivotal goal. While the experimental compound SBC-115076 has demonstrated potential, a growing number of alternatives are emerging, each with unique profiles. This guide provides an objective comparison of this compound with other notable small molecule PCSK9 inhibitors and alternative lipid-lowering agents, supported by experimental data and detailed methodologies.
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies have proven effective, the development of cost-effective and orally bioavailable small molecules is a primary focus of current research.
Comparative Efficacy of Small Molecule PCSK9 Inhibitors and Other Novel Lipid-Lowering Agents
The following tables summarize the in vitro and in vivo performance of this compound and its alternatives.
Table 1: In Vitro Potency of Investigational Small Molecule PCSK9 Inhibitors
| Compound | Target | Assay Type | Parameter | Value |
| This compound | PCSK9-LDLR Interaction | PCSK9 Activity Assay | IC50 | ~30 nM[1] |
| MK-0616 (Enlicitide decanoate) | PCSK9-LDLR Interaction | PCSK9-LDLR Interaction Assay | IC50 | 2.5 ± 0.1 nM |
| AZD0780 | PCSK9 | Not specified | - | Data not publicly available |
| Lerodalcibep | PCSK9-LDLR Interaction | Not specified | - | Data not publicly available |
| Obicetrapib | CETP | Not a direct PCSK9 inhibitor | - | - |
Table 2: In Vivo Efficacy of Investigational Small Molecule PCSK9 Inhibitors and Other Novel Lipid-Lowering Agents
| Compound | Animal Model/Human Trial | Dosage | Route of Administration | LDL-C Reduction |
| This compound | High-fat diet-fed mice | 8 mg/kg | Not specified | 32% reduction in total cholesterol[2] |
| This compound | Hypercholesterolemic mouse models | Not specified | Oral or systemic | Up to 50%[1] |
| MK-0616 (Enlicitide decanoate) | Phase 2b Clinical Trial (Humans) | 6 mg, 12 mg, 18 mg, 30 mg daily | Oral | 41.2%, 55.7%, 59.1%, 60.9% respectively[3] |
| AZD0780 | Phase 2b PURSUIT Trial (Humans) | 30 mg daily | Oral | 50.7%[4] |
| Enlicitide decanoate | Phase 3 CORALreef Lipids Trial (Humans) | Not specified | Oral | Statistically significant and clinically meaningful |
| Lerodalcibep | Phase 3 LIBerate-HeFH Trial (Humans) | 300 mg monthly | Subcutaneous | 58.61% (placebo-adjusted at Week 24)[5] |
| Obicetrapib | Phase II ROSE Trial (Humans) | 5 mg, 10 mg daily | Oral | 42%, 51% respectively[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, it is essential to visualize the underlying biological pathways and experimental procedures.
The diagram above illustrates the mechanism of action of PCSK9 and its inhibition. PCSK9 binds to the LDLR, leading to the degradation of the receptor in lysosomes and consequently higher levels of circulating LDL. Small molecule inhibitors like this compound prevent this interaction, allowing for the recycling of the LDLR to the cell surface to clear more LDL from the blood.
This workflow outlines the typical progression for evaluating novel PCSK9 inhibitors, starting from in vitro assays to confirm target engagement and cellular activity, followed by in vivo studies in relevant animal models to assess efficacy in a physiological context.
Detailed Experimental Protocols
1. In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)
-
Objective: To quantify the inhibitory effect of a test compound on the binding of PCSK9 to the LDLR.
-
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain protein
-
96-well microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Coat a 96-well plate with LDLR-EGF-A domain protein overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Pre-incubate recombinant PCSK9 with varying concentrations of the test compound for 1 hour at room temperature.
-
Add the PCSK9-compound mixture to the coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound proteins and compounds.
-
Add the HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
-
2. Cellular LDL Uptake Assay (HepG2 Cells)
-
Objective: To assess the ability of a test compound to increase LDL uptake in a hepatocyte cell line by inhibiting PCSK9.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
Test compounds (dissolved in DMSO)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a medium containing LPDS for 24 hours to upregulate LDLR expression.
-
Treat the cells with recombinant PCSK9 and varying concentrations of the test compound for a predetermined time (e.g., 4-6 hours).
-
Add DiI-LDL to the cells and incubate for 2-4 hours at 37°C.
-
Wash the cells with PBS to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Quantify the increase in LDL uptake in compound-treated cells compared to controls.
-
3. In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
-
Objective: To evaluate the in vivo efficacy of a test compound in lowering plasma cholesterol levels.
-
Materials:
-
Hypercholesterolemic mouse model (e.g., C57BL/6J mice on a high-fat diet or humanized PCSK9 knock-in mice).
-
Test compound formulated for the desired route of administration (e.g., oral gavage, subcutaneous injection).
-
Vehicle control.
-
Blood collection supplies.
-
Cholesterol and triglyceride assay kits.
-
-
Procedure:
-
Acclimatize the mice and induce hypercholesterolemia by feeding a high-fat diet for a specified period.
-
Divide the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at the desired dose and frequency for the duration of the study (e.g., daily for 2-4 weeks).
-
Collect blood samples at baseline and at various time points throughout the study.
-
Separate plasma and measure total cholesterol, HDL-C, and triglycerides using enzymatic assay kits.
-
Calculate LDL-C levels (e.g., using the Friedewald formula if triglycerides are below 400 mg/dL).
-
Compare the changes in lipid profiles between the treatment and control groups to determine the efficacy of the test compound.
-
Conclusion
The landscape of small molecule PCSK9 inhibitors is rapidly evolving, with several promising alternatives to this compound emerging from preclinical and clinical development. Orally available agents like MK-0616 and AZD0780 have demonstrated significant LDL-C reduction in clinical trials, offering the potential for more convenient and accessible treatment options. While direct head-to-head comparisons are limited, the data presented in this guide provides a valuable resource for researchers to evaluate the relative merits of these compounds. Furthermore, the detailed experimental protocols offer a standardized framework for the in-house evaluation of novel PCSK9 inhibitors. As research progresses, these and other novel small molecules hold the promise of transforming the management of hypercholesterolemia and reducing the global burden of cardiovascular disease.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antisense inhibition of proprotein convertase subtilisin/kexin type 9 reduces serum LDL in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SBC-115076 and Natural PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating LDL cholesterol levels. Inhibition of PCSK9 is a promising strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[1][2][3] This guide provides a comparative overview of SBC-115076, a potent synthetic PCSK9 inhibitor, and prominent natural compounds that also exhibit PCSK9 inhibitory activity.
Overview of this compound
This compound is a potent, small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[4][5][6] It functions by binding to circulating PCSK9, thereby preventing its interaction with the low-density lipoprotein receptor (LDLR) on hepatocytes.[6] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[6] Consequently, this enhances the clearance of LDL cholesterol from the bloodstream.[6][7] Preclinical studies have demonstrated its efficacy in lowering plasma LDL and total cholesterol levels.[5][6][8]
Natural PCSK9 Inhibitors: A Synopsis
A variety of naturally occurring compounds have been identified as inhibitors of PCSK9.[1][2] These phytochemicals, often found in medicinal plants, offer a potential alternative or adjunctive therapeutic approach. Among the most studied are berberine, quercetin, and resveratrol. These compounds typically exert their effects by modulating the expression of the PCSK9 gene.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and key natural PCSK9 inhibitors. It is important to note that the data are derived from various studies with different experimental setups, which should be considered when making direct comparisons.
| Compound | Model System | Concentration/Dose | Key Finding | Reference |
| This compound | High-fat diet-fed mice | 8 mg/kg | 32% reduction in cholesterol levels. | [5] |
| Obese-insulin resistant female rats | 4 mg/kg (s.c., daily for 3 weeks) | Reduced obesity and dyslipidemia; improved insulin (B600854) sensitivity. Superior to atorvastatin (B1662188) in weight loss and cholesterol reduction. | [4] | |
| HepG2 cells | Submicromolar concentrations | Increased uptake of LDL by liver cells. | [7] | |
| Berberine | HepG2 cells | 15 µg/mL | 87% reduction in secreted PCSK9. | [2] |
| HepG2 cells | 20 µM (6.7 µg/mL) | PCSK9 levels reduced to 23% after 48 hours. | [2] | |
| Hyperlipidemic hamsters | 100 mg/kg/day | 42% reduction in LDL-cholesterol after 10 days. | [2] | |
| High-fat diet-fed mice | 200 mg/kg/day | 50% reduction in serum PCSK9 levels and 46% reduction in hepatic PCSK9 mRNA after 16 days. | [9] | |
| Quercetin | HepG2 cells | 1-10 µM | 20-30% reduction in PCSK9 mRNA levels. | [2] |
| High-cholesterol diet-fed mice | 0.05% and 0.1% (w/w) | Reduced circulating PCSK9 levels. | [2] | |
| ApoE-/- mice on a high-fat diet | 12.5 mg/kg for 12 weeks | Reduction of PCSK9 expression in liver and aorta. | [2] | |
| Resveratrol | L02 cells | 10, 20 µM | Reduced expression of PCSK9. | [10] |
| Ovariectomized ApoE-/- mice | Not specified | Significantly reduced plasma PCSK9 concentration. | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
PCSK9 signaling pathway and points of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural phytochemicals as small-molecule proprotein convertase subtilisin/kexin type 9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Berberine: Ins and outs of a nature-made PCSK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol downregulates PCSK9 expression and attenuates steatosis through estrogen receptor α-mediated pathway in L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol protects against postmenopausal atherosclerosis progression through reducing PCSK9 expression via the regulation of the ERα-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SBC-115076 and Inclisiran Mechanisms of Action in PCSK9 Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic agents targeting the same pathway is critical. This guide provides a detailed comparison of two distinct inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9): SBC-115076, a small molecule inhibitor, and inclisiran, a small interfering RNA (siRNA) therapeutic. Both agents aim to lower low-density lipoprotein cholesterol (LDL-C) by modulating the PCSK9 pathway, yet their mechanisms of action, molecular nature, and available clinical data differ significantly.
Mechanisms of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and inclisiran lies in their approach to inhibiting PCSK9. This compound acts as an extracellular antagonist, directly interfering with the PCSK9 protein's ability to bind to the low-density lipoprotein receptor (LDLR). In contrast, inclisiran works intracellularly at the genetic level, preventing the synthesis of the PCSK9 protein altogether.
This compound: A Small Molecule Antagonist
This compound is a potent, small molecule inhibitor that directly targets the PCSK9 protein.[1] By binding to extracellular PCSK9, this compound is believed to allosterically block the site where PCSK9 interacts with the LDLR on the surface of hepatocytes.[2][3] This preventative action ensures that the LDLR is not targeted for lysosomal degradation, allowing it to be recycled back to the cell surface to continue clearing LDL-C from the bloodstream.[4] The result is an increased density of LDLRs on hepatocytes and a subsequent reduction in circulating LDL-C levels.[1]
dot
Caption: Mechanism of action for this compound.
Inclisiran: A Gene Silencing siRNA
Inclisiran is a synthetic, double-stranded small interfering RNA (siRNA) that leverages the natural process of RNA interference (RNAi) to inhibit PCSK9 production.[5][6] The sense strand of the siRNA is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[7][8]
Once inside the hepatocyte, inclisiran is loaded into the RNA-induced silencing complex (RISC).[9][10] The antisense strand of the siRNA then guides the RISC to bind to the messenger RNA (mRNA) that codes for the PCSK9 protein.[7][8] This binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing its translation into the PCSK9 protein.[9][10] The reduction in intracellular and, consequently, extracellular PCSK9 levels leads to an increase in the number of LDLRs recycled to the hepatocyte surface, enhancing the clearance of LDL-C from the circulation.[5][11]
dot
Caption: Mechanism of action for inclisiran.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and inclisiran. It is important to note that the data for this compound is from preclinical studies, while the data for inclisiran is from extensive clinical trials in humans.
Table 1: In Vitro and In Vivo Preclinical Data for this compound
| Parameter | Assay/Model | Result | Source |
| In Vitro Activity | Blocks LDLR degradation in HEK293T cells | Effective at submicromolar concentrations | [4] |
| Increases uptake of fluorescent Dil-LDL in HepG2 cells | Dose-dependent increase | [3] | |
| In Vivo Efficacy | High-fat diet-fed mice | 32% reduction in cholesterol at 8 mg/kg | [3] |
| High-fat diet-fed rats | Reduces obesity and dyslipidemia, improves insulin (B600854) sensitivity at 4 mg/kg daily for 3 weeks | [12] |
Table 2: Clinical Efficacy of Inclisiran in Humans (ORION Trials)
| Parameter | Patient Population | Result | Source |
| LDL-C Reduction | Atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents (ORION-10 & ORION-11) | ~50-54% reduction at day 510 | [13] |
| Heterozygous familial hypercholesterolemia (HeFH) (ORION-9) | ~40-50% reduction compared to placebo | [14] | |
| Pooled analysis (ORION-9, -10, -11) | Placebo-corrected LDL-C change of -50.7% at day 510 | [15] | |
| PCSK9 Reduction | Healthy volunteers | 70-80% reduction in PCSK9 levels | [16] |
| HeFH (ORION-9) | Placebo-corrected PCSK9 reduction of 78.3% from baseline to day 510 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for key assays cited for both compounds.
This compound Experimental Protocols
In Vitro PCSK9/LDLR Interaction Assay [18]
-
Objective: To evaluate the inhibitory effect of small molecules on the PCSK9/LDLR interaction.
-
Methodology:
-
Recombinant hexahistidine-tagged PCSK9 is immobilized on Ni-magnetic beads.
-
The PCSK9-beads are incubated with the test compound (e.g., this compound) and the GST-tagged EGF-A domain of the LDLR in a competitive binding assay.
-
After incubation, the beads are washed to remove unbound components.
-
The bound complexes are eluted, and the amount of bound GST-EGF-A is quantified by Western blot using anti-GST antibodies.
-
The ratio of GST-EGF-A to His-PCSK9 is used to determine the inhibitory activity of the compound.
-
In Vivo Efficacy in a High-Fat Diet Mouse Model [19]
-
Objective: To assess the cholesterol-lowering efficacy of an orally administered small molecule PCSK9 inhibitor.
-
Methodology:
-
A suitable hypercholesterolemic mouse model (e.g., APOE*3-Leiden.CETP mice) is used.
-
Mice are fed a high-fat or Western-type diet to induce hypercholesterolemia.
-
The test compound (this compound) or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Blood samples are collected at regular intervals to monitor plasma lipid profiles.
-
Total cholesterol and other lipid levels are quantified using standard enzymatic assays.
-
Inclisiran Experimental Protocols (Clinical Trial Methodology)
ORION-10 Phase III Clinical Trial Protocol [13][20]
-
Objective: To evaluate the efficacy, safety, and tolerability of inclisiran in subjects with ASCVD and elevated LDL-C despite maximally tolerated statin therapy.
-
Methodology:
-
A multicenter, placebo-controlled, double-blind, randomized study design is employed.
-
Eligible participants with ASCVD and LDL-C ≥70 mg/dL are randomized to receive either inclisiran (284 mg) or placebo.
-
The investigational product is administered as a subcutaneous injection on Day 1, Day 90, and every 6 months thereafter for a total of 540 days.
-
The primary efficacy endpoints are the percent change in LDL-C from baseline to Day 510 and the time-adjusted percent change in LDL-C from baseline after Day 90 and up to Day 540.
-
Safety and tolerability are assessed by monitoring adverse events, clinical laboratory values, and vital signs throughout the study.
-
dot
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclisiran - Wikipedia [en.wikipedia.org]
- 7. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA drug Leqvio (inclisiran) to lower cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 10. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 11. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Trials of Inclisiran in Patients With Elevated LDL Cholesterol - American College of Cardiology [acc.org]
- 14. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 15. Analysis of Inclisiran Trials on Hypercholesterolemia or Atherosclerosis - American College of Cardiology [acc.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. ahajournals.org [ahajournals.org]
- 18. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating the Specificity of SBC-115076 for PCSK9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime target for the development of novel lipid-lowering therapies. SBC-115076 is a small molecule inhibitor designed to antagonize PCSK9 activity. This guide provides a comparative framework for validating the specificity of this compound for PCSK9, presenting available data for the molecule and comparing its expected performance with other established PCSK9 inhibitors. The experimental data for this compound is based on preclinical findings, while the data for comparator molecules is derived from publicly available literature.
The PCSK9 Signaling Pathway and Mechanism of Inhibition
PCSK9 reduces low-density lipoprotein (LDL) cholesterol clearance from the bloodstream by promoting the degradation of the LDL receptor (LDLR) in hepatocytes. By binding to the LDLR, PCSK9 redirects the receptor to the lysosome for degradation, preventing its recycling to the cell surface. Small molecule inhibitors like this compound are designed to directly bind to circulating PCSK9, thereby preventing its interaction with the LDLR. This action preserves LDLR expression on the hepatocyte surface, leading to enhanced clearance of LDL cholesterol.[1]
Comparative Performance of PCSK9 Inhibitors
To rigorously assess the specificity of this compound, its performance should be benchmarked against other classes of PCSK9 inhibitors. The following tables summarize the available preclinical data for this compound and compare it with representative data for the monoclonal antibodies, Evolocumab and Alirocumab.
Disclaimer: The data presented below is a composite representation from various preclinical and clinical studies and is intended for illustrative purposes. It does not represent a direct head-to-head comparison in the same experimental settings.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor Class | Molecule | Target | Metric | Value | Reference |
| Small Molecule | This compound | PCSK9 | IC50 | ~30 nM | [1] |
| Monoclonal Antibody | Evolocumab | PCSK9 | IC50 | 0.16 nM | N/A |
| Monoclonal Antibody | Alirocumab | PCSK9 | IC50 | 1.9 nM | N/A |
| Small Molecule | AZD0780 | PCSK9 | Kd | <200 nM | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Molecule | Animal Model | Dosage | Effect on LDL-C | Reference |
| This compound | High-Fat Diet Mice | 8 mg/kg | 32% reduction | [3] |
| This compound | Hypercholesterolemic Mice | N/A | Up to 50% reduction | [1] |
| This compound | High-Fat Diet Rats | 4 mg/kg daily for 3 weeks | Significant reduction | [4] |
| Evolocumab | Cynomolgus Monkeys | 3 mg/kg | ~80% reduction | N/A |
| Alirocumab | Cynomolgus Monkeys | 1 mg/kg | ~80% reduction | N/A |
Validating Specificity: Experimental Protocols
The specificity of a PCSK9 inhibitor is paramount to minimize off-target effects. A comprehensive validation strategy involves a series of biochemical and cell-based assays.
Protocol 1: In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to disrupt the interaction between PCSK9 and the LDLR.
Methodology:
-
Coating: 96-well microplates are coated with the recombinant EGF-A domain of human LDLR overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution like 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to prevent non-specific binding.
-
Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of this compound before being added to the coated wells. The plate is incubated to allow for the binding of PCSK9 to the immobilized LDLR.
-
Detection: After washing, a Horseradish Peroxidase (HRP)-conjugated antibody specific for PCSK9 is added.
-
Signal Generation: Following another wash step, a chromogenic substrate such as TMB (3,3’,5,5’-Tetramethylbenzidine) is added. The reaction is stopped, and the absorbance is read using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the half-maximal inhibitory concentration (IC50) is determined.
Protocol 2: Cell-Based LDL Uptake Assay
This functional assay assesses the ability of this compound to restore the uptake of LDL in liver cells in the presence of PCSK9.
Methodology:
-
Cell Culture: Human hepatocyte-derived cells, such as HepG2, are cultured in appropriate media.
-
Treatment: Cells are treated with recombinant human PCSK9 in the presence of varying concentrations of this compound.
-
LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium and incubated for a sufficient period to allow for cellular uptake.
-
Imaging and Quantification: Cells are washed to remove unbound DiI-LDL, and the internalized fluorescence is quantified using fluorescence microscopy or a plate reader.
-
Data Analysis: The increase in LDL uptake in the presence of this compound is measured relative to cells treated with PCSK9 alone. The half-maximal effective concentration (EC50) is then calculated.
Protocol 3: Protease Specificity Panel
To confirm that this compound is specific for PCSK9, it should be tested against a panel of related proteases, particularly other members of the proprotein convertase family like Furin.
Methodology:
-
Enzyme and Substrate: A panel of purified proteases and their corresponding fluorogenic substrates are used.
-
Assay Conditions: For each protease, an assay is performed in a microplate format where the enzyme is incubated with this compound across a range of concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the specific fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence over time, which corresponds to enzyme activity, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value of this compound for each protease is determined. High selectivity for PCSK9 is demonstrated by a potent IC50 for PCSK9 and significantly higher or no inhibitory activity against other proteases.
Conclusion
The validation of this compound as a specific inhibitor of PCSK9 requires a multi-faceted approach. The available preclinical data indicates that this compound is a potent inhibitor of the PCSK9-LDLR interaction with in vivo efficacy in reducing cholesterol levels. To fully establish its specificity, further studies are necessary, including head-to-head comparisons with other PCSK9 inhibitors and comprehensive screening against a panel of related proteases. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, which are essential for the continued development of this compound as a potential therapeutic agent for hypercholesterolemia.
References
Comparative Analysis of SBC-115076: A Small Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following sections detail its performance against other PCSK9 inhibitors, supported by available experimental data, and provide comprehensive experimental protocols for key assays.
Introduction to this compound and PCSK9 Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein (LDL) cholesterol. Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol. This compound is a potent, small molecule antagonist of PCSK9 that disrupts this protein-protein interaction, thereby promoting LDLR recycling and enhancing the clearance of LDL cholesterol from the bloodstream[1].
Quantitative Comparison of PCSK9 Inhibitors
The in vitro potency of this compound has been evaluated and compared with other small molecule PCSK9 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from PCSK9 activity or binding assays.
| Compound | Type | IC50 (PCSK9 Inhibition) | Reference(s) |
| This compound | Small Molecule | ~30 nM | [1] |
| NYX-PCSK9i | Small Molecule | 323 nM | [2] |
| RIm13 | Small Molecule | Not explicitly stated | [3] |
| Alirocumab | Monoclonal Antibody | Not applicable (biologic) | |
| Evolocumab | Monoclonal Antibody | Not applicable (biologic) |
Note: Direct head-to-head comparison studies with standardized assays are limited. The IC50 values presented are from different literature sources and may have been determined using varied experimental conditions.
Cross-Reactivity and Selectivity Profile
As of the latest available data, a comprehensive public selectivity panel for this compound against a broad range of off-target proteins (e.g., kinases, GPCRs, ion channels) has not been published. The primary focus of published research has been on its on-target activity against PCSK9. Computational studies have been employed to predict the binding of this compound to PCSK9, providing insights into its mechanism of action[3]. However, experimental data on its broader selectivity profile remains undisclosed. For drug development, assessing off-target interactions is a critical step in identifying potential side effects.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound and other PCSK9 inhibitors are provided below.
PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of recombinant PCSK9 to the LDLR epidermal growth factor-like repeat A (EGF-A) domain.
Materials:
-
96-well microplate coated with recombinant LDLR-EGF-A domain
-
Recombinant His-tagged PCSK9
-
Test compound (e.g., this compound)
-
Biotinylated anti-His-tag antibody
-
Horseradish peroxidase (HRP)-conjugated streptavidin
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: Add the diluted test compound and a fixed concentration of His-tagged PCSK9 to the wells of the LDLR-coated microplate. Incubate for a predetermined period (e.g., 2 hours) at room temperature to allow for binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound PCSK9 and test compound.
-
Primary Antibody Incubation: Add biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Detection: Add HRP-conjugated streptavidin to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Add stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Cellular LDL Uptake Assay (HepG2 Cells)
This assay measures the ability of a test compound to rescue the PCSK9-mediated reduction of LDL uptake in a relevant cell line, such as the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Recombinant human PCSK9
-
Test compound (e.g., this compound)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To upregulate LDLR expression, replace the growth medium with a medium containing LPDS and incubate for 24 hours.
-
Compound and PCSK9 Treatment: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of recombinant human PCSK9. Include appropriate controls (cells alone, cells with PCSK9 only). Incubate for a period that allows for PCSK9-mediated LDLR degradation (e.g., 16-24 hours).
-
LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for approximately 4 hours to allow for cellular uptake.
-
Washing: Wash the cells with PBS to remove unbound fluorescent LDL.
-
Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or by fluorescence microscopy. An increase in fluorescence in the presence of the test compound indicates the restoration of LDL uptake.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the cellular LDL uptake assay.
References
Benchmarking SBC-115076 Against Novel PCSK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 plays a crucial role in regulating LDL-cholesterol (LDL-C) levels. Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C and reducing cardiovascular risk. This guide provides a comparative analysis of SBC-115076, a potent extracellular PCSK9 antagonist, against a panel of novel, clinically advanced PCSK9 inhibitors. We will delve into their distinct mechanisms of action, present comparative efficacy data from clinical trials, and provide detailed protocols for key experimental assays used in their evaluation.
Mechanisms of Action: A Diverse Armamentarium Against PCSK9
While all PCSK9 inhibitors aim to increase LDLR availability, their molecular strategies differ significantly.
-
This compound: This small molecule inhibitor acts as a potent extracellular antagonist of PCSK9.[1][2] Preclinical studies have shown that this compound effectively blocks the interaction between PCSK9 and the LDLR on the surface of hepatocytes.[3] This prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR, leading to increased receptor recycling to the cell surface and enhanced clearance of LDL-C from the bloodstream. In preclinical models, this compound has demonstrated the ability to reduce cholesterol levels in mice on a high-fat diet and increase the uptake of LDL by liver cells in vitro.[3][4]
-
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab): These are fully human monoclonal antibodies that bind with high affinity and specificity to circulating PCSK9.[5][6][7] By sequestering free PCSK9, they prevent its interaction with the LDLR, thereby increasing the number of available LDLRs to clear LDL-C.[5][6]
-
Small Interfering RNA (siRNA) (e.g., Inclisiran): Inclisiran is a long-acting siRNA that targets the messenger RNA (mRNA) encoding for PCSK9 within hepatocytes.[8][9] By harnessing the body's natural process of RNA interference, inclisiran leads to the catalytic degradation of PCSK9 mRNA, thereby reducing the synthesis of the PCSK9 protein.[8][9] This results in a sustained reduction in circulating PCSK9 levels and a durable increase in LDLR expression.
-
Adnectin (e.g., Lerodalcibep): Lerodalcibep is a novel, third-generation PCSK9 inhibitor based on an adnectin protein scaffold.[10][11] This small, engineered binding protein is designed to bind to PCSK9 with high affinity, effectively blocking its ability to interact with the LDLR.[10][11] Its unique structure allows for a smaller injection volume and room temperature stability.[10]
Comparative Efficacy: LDL-C Reduction in Clinical Trials
The following table summarizes the reported efficacy of novel PCSK9 inhibitors from key clinical trials. It is important to note that direct head-to-head comparison trials are limited, and patient populations may vary across studies.
| Inhibitor | Class | Key Clinical Trial(s) | Reported LDL-C Reduction (placebo-adjusted) |
| This compound | Small Molecule | Preclinical | Data not available from human clinical trials. |
| Alirocumab | Monoclonal Antibody | ODYSSEY CHOICE II | ~51.7% (150 mg Q4W with dose adjustment)[12] |
| ODYSSEY LONG TERM | ~62% (at 24 weeks)[13] | ||
| Evolocumab | Monoclonal Antibody | FOURIER | ~59% (at 48 weeks)[14] |
| LAPLACE-2 | 63% to 75% (monthly) and 66% to 75% (every 2 weeks) | ||
| Inclisiran | siRNA | ORION-10 & ORION-11 | ~50% |
| ORION-8 | Mean reduction of ~49.4% over a mean of 3.7 years[8] | ||
| Lerodalcibep | Adnectin | LIBerate-HR | ~56.3% (at 52 weeks)[5] |
| LIBerate-HeFH | ~58.6% (at 24 weeks)[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PCSK9 inhibitors. Below are protocols for key in vitro assays.
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the binding of PCSK9 to the LDLR extracellular domain.
Materials:
-
Recombinant Human PCSK9 (His-tagged)
-
Recombinant Human LDLR-EGF-A domain
-
96-well high-binding microplate
-
Test compound (this compound or other inhibitors)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-His-tag antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of LDLR-EGF-A domain (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.
-
Compound Incubation: In a separate plate, pre-incubate 50 µL of recombinant PCSK9 (1 µg/mL) with 50 µL of serial dilutions of the test compound for 1 hour at room temperature.
-
Binding Reaction: Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Cellular LDL Uptake Assay
Objective: To measure the effect of a PCSK9 inhibitor on the uptake of LDL by hepatocytes.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant Human PCSK9
-
Test compound (this compound or other inhibitors)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 3 x 10⁴ cells/well and culture overnight.
-
Compound Treatment: Replace the culture medium with serum-free medium containing various concentrations of the test compound. Add recombinant PCSK9 to the wells (at a concentration known to reduce LDL uptake). Include appropriate controls (cells alone, cells + PCSK9). Incubate for 4-6 hours at 37°C.
-
LDL Uptake: Add fluorescently labeled LDL to each well and incubate for an additional 3-4 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
Analysis: Normalize the fluorescence signal to the control groups to determine the percentage increase in LDL uptake.
Western Blot for LDLR Expression
Objective: To determine the effect of a PCSK9 inhibitor on the protein levels of LDLR in hepatocytes.
Materials:
-
HepG2 cells
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HepG2 cells with the test compound and/or PCSK9 for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDLR and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control to determine the relative change in LDLR expression.
Visualizing the Landscape of PCSK9 Inhibition
To better understand the interactions and workflows described, the following diagrams have been generated using Graphviz.
References
- 1. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in the field of proprotein convertase subtilisin kexin type 9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. LDLR Expression and Localization Are Altered in Mouse and Human Cell Culture Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. LDLR antibody (66414-1-Ig) | Proteintech [ptglab.com]
- 12. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of SBC-115076: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of SBC-115076, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor used in preclinical research. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to comply with regulatory standards.
Understanding this compound
This compound is a small molecule inhibitor of PCSK9, a protein that plays a key role in the metabolism of low-density lipoprotein (LDL) cholesterol.[1][2] It is used in laboratory research to investigate its potential in treating cardiovascular diseases.[3][4] This compound is intended for research use only and is not for human or veterinary use.[4][5]
Core Disposal Principles
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the sink or in regular trash.[6] Evaporation is not an acceptable method of disposal for chemical waste.[6] All waste materials contaminated with this compound, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected and disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol for this compound
-
Waste Collection:
-
Solid Waste: Collect solid this compound powder, contaminated weigh boats, and other solid materials in a clearly labeled, compatible, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and compatible hazardous waste container. Do not mix with other incompatible waste streams.[6] For instance, separate solvent-based solutions from aqueous solutions.[6]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[6]
-
Empty Containers: Thoroughly empty all contents from the original container. Any residual amount should be considered hazardous. The rinsed and dried glass container can be disposed of in a designated glass disposal container after the label has been completely removed or defaced.[6] The rinsate from the container must be collected as hazardous waste.[6]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazards (e.g., irritant, toxic).
-
Maintain a log of the contents being added to the waste container, including the date and quantity.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Keep waste containers sealed except when adding waste.[6]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C (long term), 4°C (short term) | [1] |
| Storage Temperature (In Solvent) | -80°C or -20°C | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound from generation to final pickup.
References
Personal protective equipment for handling SBC-115076
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling and disposal of SBC-115076, a potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Given that the toxicological properties of this compound have not been exhaustively studied, it is imperative to treat this compound as a potentially hazardous substance and adhere to strict laboratory safety protocols.
Immediate Safety and Handling Precautions
Standard laboratory personal protective equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] In the event of exposure, immediate action is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₃₁H₃₃N₃O₅ |
| Molecular Weight | 527.61 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ≥ 100 mg/mL |
| Insoluble in water | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year.[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Safety goggles with side shields- Lab coat- Work in a chemical fume hood |
| Cell culture and in vitro assays | - Nitrile gloves- Safety glasses- Lab coat |
| Animal handling and in vivo studies | - Nitrile gloves- Safety glasses or face shield- Lab coat or disposable gown- Respiratory protection (e.g., N95 respirator) may be required based on the procedure |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure risks.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, empty vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Experimental Protocols
In Vitro: PCSK9-LDLR Interaction Inhibition Assay
This protocol is a representative method for evaluating the inhibitory effect of this compound on the interaction between PCSK9 and the LDL receptor (LDLR) in a cell-free system.[3]
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (EGF-A domain)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Coated 96-well plates
-
Detection antibody (e.g., anti-His-tag HRP-conjugated antibody)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
Procedure:
-
Plate Coating: Coat a 96-well plate with recombinant human LDLR (EGF-A domain) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of this compound (typically prepared in DMSO and then diluted in assay buffer) to the wells.
-
PCSK9 Addition: Add a fixed concentration of recombinant human PCSK9 to the wells.
-
Incubation: Incubate the plate for 2 hours at room temperature to allow for the binding interaction.
-
Detection: Wash the plate and add a primary antibody that detects PCSK9. Following another wash, add a secondary HRP-conjugated antibody.
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of this compound indicates inhibition of the PCSK9-LDLR interaction.
In Vivo: Evaluation in a Hypercholesterolemic Animal Model
This protocol outlines a general procedure for assessing the efficacy of this compound in a rodent model of hypercholesterolemia.[2]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Hypercholesterolemic animal model (e.g., high-fat diet-fed rats or mice)
-
Equipment for subcutaneous injection
-
Blood collection supplies
-
Analytical equipment for cholesterol measurement
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions and diet for a specified period.
-
Baseline Measurements: Collect baseline blood samples to determine initial cholesterol levels.
-
Compound Preparation: Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administration: Administer this compound to the treatment group via the desired route (e.g., subcutaneous injection) at a specified dose and frequency (e.g., 4 mg/kg daily for 3 weeks).[2] Administer vehicle only to the control group.
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect final blood samples.
-
Data Analysis: Analyze plasma samples for total cholesterol, LDL-C, and other relevant lipid parameters. Compare the changes in lipid levels between the treatment and control groups to determine the efficacy of this compound.
PCSK9 Signaling Pathway
This compound functions by inhibiting the interaction between PCSK9 and the LDLR. Understanding this pathway is key to interpreting experimental results.
Caption: Mechanism of action of this compound in the PCSK9 pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
